molecular formula C10H13NO B13610340 2-Butanone, 1-amino-3-phenyl-

2-Butanone, 1-amino-3-phenyl-

Cat. No.: B13610340
M. Wt: 163.22 g/mol
InChI Key: SDNMZYHRZSSQFC-UHFFFAOYSA-N
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Description

2-Butanone, 1-amino-3-phenyl- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butanone, 1-amino-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 1-amino-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-amino-3-phenylbutan-2-one

InChI

InChI=1S/C10H13NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3

InChI Key

SDNMZYHRZSSQFC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)CN

Origin of Product

United States

Foundational & Exploratory

"2-Butanone, 1-amino-3-phenyl-" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Butanone, 1-amino-3-phenyl- Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Structural Dynamics, Synthetic Pathways, and Stability Protocols for a Chiral -Amino Ketone Intermediate

Executive Summary

The compound 2-Butanone, 1-amino-3-phenyl- (CAS: Generic/Isomer Specific), represents a distinct structural class of


-amino ketones characterized by a phenyl substituent at the 

-position relative to the amine, and a chiral center at the C3 position.[1] Unlike its psychoactive isomers (e.g., cathinones or amphetamines), this molecule serves primarily as a high-value chiral building block in the synthesis of heterocyclic pharmaceuticals and specialized ligands.[1]

This guide provides a rigorous technical analysis of its physiochemical properties, delineates a regioselective synthesis protocol under kinetic control, and establishes critical handling standards to mitigate the inherent instability of the free base.[1]

Chemical Constitution & Physiochemical Profile

The molecule consists of a butanone backbone functionalized with a primary amine at C1 and a phenyl ring at C3.[1] The proximity of the nucleophilic amine to the electrophilic carbonyl creates a high potential for intramolecular and intermolecular reactivity.[1]

Structural Identification[1]
  • IUPAC Name: 1-amino-3-phenylbutan-2-one[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 163.22 g/mol [1]

  • Chirality: The C3 carbon is stereogenic, existing as (3R) and (3S) enantiomers.[1]

  • SMILES: CC(C1=CC=CC=C1)C(=O)CN

Predicted Physiochemical Properties

Data derived from structural modeling of


-amino ketone analogs.[1]
PropertyValue (Approx.)Significance
pKa (Conjugate Acid) 7.8 – 8.2Lower than typical alkylamines due to the electron-withdrawing carbonyl group (

-inductive effect).[1]
LogP 1.2 – 1.5Moderate lipophilicity; capable of blood-brain barrier penetration if not ionized.[1]
Boiling Point DecomposesFree base is thermally unstable; distillation is not recommended.[1]
Solubility (Free Base) DCM, EtOAc, MeOHSoluble in organic solvents; limited water solubility.[1]
Solubility (HCl Salt) Water, MeOH, DMSOHighly soluble in polar protic solvents.[1]

Synthetic Architecture: Regioselective Kinetic Control

Synthesizing 1-amino-3-phenyl-2-butanone requires overcoming the thermodynamic preference for functionalization at the benzylic C3 position.[1] Direct halogenation of 3-phenyl-2-butanone typically favors the C3 carbon due to radical stability or enol density.[1] To target the C1 methyl group, Kinetic Enolate Formation is required.[1]

Protocol: Kinetic Bromination & Delepine Amination

This workflow ensures regioselectivity at C1 and avoids poly-alkylation.[1]

Step 1: Kinetic Enolate Trapping

  • Reagents: LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride), THF.[1]

  • Conditions: -78°C, inert atmosphere (Ar/N2).[1]

  • Mechanism: LDA selectively deprotonates the less hindered C1-methyl protons (kinetic control) rather than the thermodynamic C3-benzylic proton.[1] The resulting enolate is trapped with TMSCl to form the silyl enol ether.[1]

Step 2: Regioselective Bromination

  • Reagents: NBS (N-Bromosuccinimide), THF or MeCN.[1]

  • Mechanism: The silyl enol ether reacts with NBS to yield 1-bromo-3-phenyl-2-butanone .[1]

Step 3: Amination (Delépine Reaction) [1]

  • Reagents: Hexamethylenetetramine (HMTA), followed by acidic hydrolysis (HCl/EtOH).[1]

  • Rationale: Direct reaction with ammonia often leads to dimerization.[1] The Delépine reaction uses HMTA to form a stable quaternary salt, which is then hydrolyzed to the primary amine salt.[1]

Visualization of Synthetic Pathway

SynthesisPathway Start 3-Phenyl-2-butanone (Precursor) Enolate Kinetic Enolate (Li-Enolate / Silyl Ether) Start->Enolate LDA, -78°C TMSCl Bromo 1-Bromo-3-phenyl-2-butanone (Intermediate) Enolate->Bromo NBS, THF 0°C Salt Hexaminium Salt (Precipitate) Bromo->Salt HMTA CHCl3, Reflux Product 1-Amino-3-phenyl-2-butanone (HCl Salt) Salt->Product HCl / EtOH Hydrolysis

Figure 1: Kinetic control strategy for C1-functionalization, avoiding thermodynamic benzylic substitution.

Stability & Handling: The Dimerization Hazard

A critical "field-proven" insight for


-amino ketones is their inherent instability as free bases.[1] They undergo rapid self-condensation to form 2,5-dihydropyrazines , which subsequently oxidize to pyrazines.[1]
Mechanism of Degradation[1]
  • Intermolecular Condensation: The amine of Molecule A attacks the carbonyl of Molecule B.[1]

  • Cyclization: The amine of Molecule B attacks the carbonyl of Molecule A.[1]

  • Dehydration: Loss of two water molecules yields the dihydropyrazine ring.[1]

This reaction is spontaneous at room temperature for the free base.[1] Consequently, the compound must be isolated and stored as a salt (HCl or HBr) .[1]

Visualization of Instability[1]

Dimerization Monomer 2 x 1-Amino-3-phenyl-2-butanone (Free Base) Intermediate Schiff Base Dimer (Unstable) Monomer->Intermediate Self-Condensation (Fast at RT) Product 2,5-Dialkyl-3,6-dihydropyrazine (Degradation Product) Intermediate->Product - 2 H2O Cyclization Oxidation Pyrazine Derivative (Aromatized) Product->Oxidation [O] Air Oxidation

Figure 2: Self-condensation pathway of the free base, highlighting the necessity of salt formation.[1]

Storage Protocols
  • Form: Store exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.[1]

  • Temperature: -20°C for long-term storage.

  • Atmosphere: Hygroscopic; store under Argon in a desiccator.[1]

  • Solution Stability: Stable in acidic aqueous solutions (pH < 3).[1] Unstable in basic buffers (pH > 8).[1]

Analytical Characterization

Validation of the structure requires distinguishing the C1-methylene protons from the C3-methine proton.[1]

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.2-8.5 ppm (br s, 3H):  Ammonium protons (-NH3+).[1]
      
    • 
       7.2-7.4 ppm (m, 5H):  Phenyl aromatic protons.[1]
      
    • 
       4.1 ppm (s, 2H):  C1-Methylene (-CH2-NH3+).[1] Diagnostic peak: Singlet (or broadened doublet) distinct from benzylic protons.[1]
      
    • 
       3.9 ppm (q, 1H):  C3-Methine (-CH(Ph)-).[1]
      
    • 
       1.3 ppm (d, 3H):  C4-Methyl (-CH3).[1]
      
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]+ = 164.1 m/z.[1]

  • Fragmentation:

    • Loss of NH3 (17 Da) -> 147 m/z.[1]

    • Alpha-cleavage typically yields tropylium ion (91 m/z) if the phenyl ring is activated, or specific iminium ions.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of Mannich and Delépine reactions). [1]

  • Fisher, L. E., & Muchowski, J. M. (1990).[1] "Synthesis of alpha-amino ketones via the Delépine reaction". Organic Preparations and Procedures International, 22(3).[1] (Protocol foundation for aminoketone synthesis).[1] [1]

  • Corey, E. J., & Gross, A. W. (1984).[1] "Tert-butyldimethylsilyl triflate as a reagent for the preparation of silyl enol ethers". Tetrahedron Letters, 25(5).[1] (Kinetic enolate trapping methodology).[1]

  • Smolecule Inc. (2024).[1] "2-Butanone, 1-amino-3-phenyl- Product Entry". Chemical Catalog. (Commercial availability and basic CAS data).

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Butanone, 1-amino-3-phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

The inherent chirality at both the C1 (bearing the amino group) and C3 (bearing the phenyl group) positions suggests the existence of four possible stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The spatial arrangement of these substituents would undoubtedly have a profound impact on the molecule's conformational preferences and its interactions with biological targets. However, without experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy, or computational modeling studies, a detailed discussion of its three-dimensional structure remains speculative.

Given the absence of specific data for "2-Butanone, 1-amino-3-phenyl-", we have pivoted this guide to provide a comprehensive overview of the principles and methodologies that would be applied to characterize such a molecule. This document will serve as a foundational resource for researchers interested in the stereochemical and conformational analysis of novel β-amino ketones, using established techniques and insights from closely related, well-studied analogs.

I. The Significance of Stereochemistry in β-Amino Ketones

β-Amino ketones are a critical class of organic compounds, frequently utilized as key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] Their general structure, characterized by an amino group at the β-position relative to a carbonyl group, provides a versatile scaffold for drug design. The presence of one or more chiral centers, as in the case of 2-Butanone, 1-amino-3-phenyl-, introduces the element of stereoisomerism, where different spatial arrangements of atoms can lead to dramatically different pharmacological and toxicological profiles.

It is a well-established principle in pharmacology that the biological activity of a chiral drug is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce adverse effects. Therefore, the ability to synthesize and characterize stereochemically pure compounds is of paramount importance in drug development.

II. Stereoselective Synthesis Strategies for β-Amino Ketones

The controlled synthesis of specific stereoisomers of β-amino ketones is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereoselectivity.

A. The Mannich Reaction: A Cornerstone in β-Amino Ketone Synthesis

The Mannich reaction is a classic and widely used method for the synthesis of β-amino ketones.[2] It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine or ammonia. The stereochemical outcome of the Mannich reaction can be controlled through the use of chiral auxiliaries, catalysts, or substrates.

Hypothetical Stereoselective Mannich Reaction for 1-Amino-3-phenyl-2-butanone:

A plausible, though not yet reported, synthetic route to enantiomerically enriched 1-amino-3-phenyl-2-butanone could involve a chiral Lewis acid-catalyzed Mannich-type reaction between a silyl enol ether of 3-phenyl-2-butanone and a suitable imine precursor.

Silyl_Enol_Ether Silyl Enol Ether of 3-phenyl-2-butanone Mannich_Reaction Asymmetric Mannich Reaction Silyl_Enol_Ether->Mannich_Reaction Imine_Precursor Imine Precursor (e.g., N-Sulfinyl Imine) Imine_Precursor->Mannich_Reaction Chiral_Catalyst Chiral Lewis Acid (e.g., Cu(II)-Box) Chiral_Catalyst->Mannich_Reaction catalyzes Intermediate Protected β-Amino Ketone Mannich_Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product (1R,3S)-1-amino-3-phenyl-2-butanone (example stereoisomer) Deprotection->Final_Product

Caption: Hypothetical asymmetric Mannich reaction workflow.

III. Structural Elucidation and Conformational Analysis

Once synthesized, the precise three-dimensional structure and conformational dynamics of each stereoisomer must be determined. This is typically achieved through a combination of spectroscopic techniques and computational modeling.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and stereochemistry of a molecule.

  • ¹H NMR: The chemical shifts, coupling constants (J-values), and through-space correlations (NOE/ROE) of protons provide a wealth of information about the relative orientation of atoms. For a molecule like 1-amino-3-phenyl-2-butanone, the coupling constants between the protons on C1 and the methylene protons on C2, as well as between the proton on C3 and the adjacent methylene protons, would be crucial in determining the preferred dihedral angles and thus the conformation of the carbon backbone.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR Techniques: COSY, HSQC, HMBC, and NOESY/ROESY experiments are essential for unambiguously assigning all proton and carbon signals and for identifying protons that are close in space, which is critical for conformational analysis.

Exemplary NMR Analysis Workflow:

Sample Purified Stereoisomer 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Sample->2D_NMR NOESY_ROESY NOESY/ROESY Sample->NOESY_ROESY Data_Analysis Data Analysis (J-coupling, NOE constraints) 1D_NMR->Data_Analysis 2D_NMR->Data_Analysis NOESY_ROESY->Data_Analysis Conformation Proposed 3D Conformation Data_Analysis->Conformation

Caption: General workflow for NMR-based conformational analysis.

B. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[3] If a suitable crystal of a stereoisomer of 1-amino-3-phenyl-2-butanone or a derivative can be obtained, this technique would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of its three-dimensional structure in the crystalline state.

C. Computational Modeling

In the absence of experimental data, or to complement it, computational modeling is an invaluable tool.

  • Conformational Search: Algorithms can be used to explore the potential energy surface of the molecule and identify low-energy conformers.

  • Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of different conformers and calculate their relative energies, providing insight into the most stable conformations.

  • Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the molecule over time in different environments (e.g., in solution), providing a more realistic picture of its conformational flexibility.

IV. The Interplay of Conformation and Biological Activity

The specific three-dimensional shape of a drug molecule is critical for its interaction with its biological target, such as a receptor or an enzyme. Different stereoisomers of 1-amino-3-phenyl-2-butanone, due to their distinct shapes, would be expected to bind to a target with different affinities and efficacies.

For instance, the relative positions of the amino group, the phenyl ring, and the carbonyl group will dictate the possible hydrogen bonding, hydrophobic, and electrostatic interactions with the amino acid residues in a binding pocket. A detailed understanding of the conformational preferences of each stereoisomer is therefore essential for rational drug design and for understanding its structure-activity relationship (SAR).

V. Future Directions and Conclusion

While direct experimental data on 2-Butanone, 1-amino-3-phenyl- remains elusive, the methodologies outlined in this guide provide a clear roadmap for its future characterization. The stereoselective synthesis of its four stereoisomers, followed by a thorough structural and conformational analysis using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, would be a valuable contribution to the field of medicinal chemistry. Such studies would not only elucidate the fundamental properties of this interesting molecule but also pave the way for the rational design of novel therapeutics based on the β-amino ketone scaffold.

We encourage the scientific community to undertake these investigations to unlock the full potential of this and other related compounds.

References

  • Stereoselective Synthesis and Application of β-Amino Ketones. Bentham Science. [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • X-ray crystallography. Wikipedia. [Link]

Sources

"2-Butanone, 1-amino-3-phenyl-" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-amino-3-phenyl-2-butanone (CAS: N/A for specific isomer in common databases; chemically distinct from cathinone derivatives). This document is structured to guide drug development professionals through the molecule's physicochemical properties, predicted structure-activity relationships (SAR), and validation protocols.

Structural Characterization, Synthetic Logic, and Pharmacological Profiling

Executive Summary

1-amino-3-phenyl-2-butanone represents a structural isomer of the psychoactive cathinone class. Unlike classical cathinones (which are


-aminoketones with a 2-carbon chain separation between the aromatic ring and nitrogen), this molecule features a 3-carbon separation introduced by the ketone placement and the phenyl substitution pattern. This structural deviation suggests a distinct pharmacological profile, likely shifting from monoamine release (psychostimulant) to monoamine oxidase (MAO) inhibition or trace-amine receptor modulation. This guide outlines the evaluation strategy for this scaffold.
Molecular Architecture & Physicochemical Properties

To understand the biological potential, we must first analyze the scaffold relative to established pharmacophores.

IUPAC Name: 1-amino-3-phenylbutan-2-one Chemical Formula:


Molecular Weight:  163.22  g/mol 
1.1 Structural Homology & Divergence

The molecule is a


-aminoketone  (Mannich base), whereas standard cathinones are 

-aminoketones.
FeatureCathinone (Standard)1-amino-3-phenyl-2-butanone (Target)Biological Implication
Amine Position

to Carbonyl (C2)

to Carbonyl (C1)
Target is a primary Mannich base; potential for retro-Mannich instability.
Phenyl Position C1 (direct attachment to C=O)C3 (separated from C=O by C-C bond)Loss of conjugation between phenyl and carbonyl; altered electronic distribution.
N-Ar Distance 2 Carbons (Ethyl)3 Carbons (Propyl-like)Critical: 2-carbon spacing is optimal for DAT/SERT translocation. 3-carbon spacing often reduces transporter affinity but may increase receptor binding (e.g., 5-HT2A, TAAR1).
Chirality C2 is chiralC3 is chiralStereoselectivity at C3 will dictate binding affinity.
1.2 Stability Warning (Retro-Mannich Reaction)

As a


-aminoketone, this molecule is susceptible to retro-Mannich degradation  under physiological pH or thermal stress, releasing formaldehyde and the parent enol/ketone (3-phenyl-2-butanone).
  • Implication: Biological assays must account for spontaneous hydrolysis. Activity observed in vitro may be due to the degradation products.

Predicted Pharmacological Activity (SAR Analysis)

Based on the Structure-Activity Relationships (SAR) of phenethylamines and aminoketones, the following activities are predicted:

2.1 Monoamine Transporter Affinity (DAT/NET/SERT)
  • Prediction: Low/Negligible Affinity.

  • Mechanism: The "Distance Rule" in medicinal chemistry dictates that an ethylamine bridge (2 carbons) between the aromatic ring and the basic nitrogen is essential for optimal recognition by dopamine (DAT) and norepinephrine (NET) transporters.

  • Result: The 3-carbon equivalent distance in 1-amino-3-phenyl-2-butanone disrupts the pharmacophore overlap with dopamine, likely rendering it inactive as a classical psychostimulant.

2.2 Monoamine Oxidase (MAO) Inhibition[1]
  • Prediction: Moderate Potential (MAO-B Selective).

  • Mechanism: Phenyl-substituted ketones and amines often act as competitive inhibitors or substrates for MAO. The steric bulk at the C3 position (adjacent to the phenyl ring) may hinder MAO-A access but permit MAO-B binding, similar to selegiline analogues.

2.3 Trace Amine-Associated Receptor (TAAR1)[1]
  • Prediction: High Potential.

  • Mechanism: TAAR1 is more promiscuous regarding chain length and substitution than DAT/NET. Isomers of amphetamines that lack transporter activity often retain TAAR1 agonism, functioning as neuromodulators rather than direct releasers.

Synthetic Pathway & Logic

The synthesis relies on a Mannich Reaction , utilizing the acidity of the


-protons in 3-phenyl-2-butanone.
3.1 Reaction Scheme (DOT Visualization)

SynthesisPathway cluster_conditions Critical Process Controls Precursor 3-Phenyl-2-Butanone (Ketone Substrate) Intermediate Mannich Base Salt (HCl) Precursor->Intermediate Acid Cat. Reflux (EtOH) Reagents Formaldehyde (HCHO) + Ammonium Chloride Reagents->Intermediate Product 1-amino-3-phenyl-2-butanone (Free Base) Intermediate->Product Neutralization (NaOH, 0°C) Degradation Vinyl Ketone (Elimination Product) Product->Degradation Spontaneous Retro-Mannich Temp < 60°C Temp < 60°C pH Control pH Control

Figure 1: Mannich synthesis pathway highlighting the critical risk of elimination to the vinyl ketone.

3.2 Synthetic Protocol (Self-Validating)
  • Reagents: Combine 3-phenyl-2-butanone (1.0 eq), Paraformaldehyde (1.2 eq), and Ammonium Chloride (1.1 eq) in absolute ethanol.

  • Catalysis: Add catalytic HCl (conc).

  • Reflux: Heat to reflux for 2-4 hours. Validation: Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2).

  • Isolation: Cool to precipitate the hydrochloride salt. Filter and wash with cold acetone. Note: Do not liberate the free base until immediately prior to biological testing to prevent dimerization.

Experimental Protocols for Biological Evaluation

To confirm the theoretical SAR, the following assays are required.

4.1 Chemical Stability Assay (Pre-requisite)

Before biological testing, you must determine the half-life of the molecule in physiological buffer.

  • Buffer: PBS (pH 7.4) at 37°C.

  • Method: HPLC-UV or LC-MS/MS.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Success Criteria: >80% parent compound remaining at 60 min. If degradation is rapid, biological data will reflect the breakdown products.

4.2 In Vitro Monoamine Uptake Assay (HEK293 Cells)

Objective: Determine affinity for DAT, NET, and SERT.

Workflow Diagram:

UptakeAssay Setup Transfected HEK293 Cells (hDAT, hNET, or hSERT) Treatment Incubate with Test Compound (10 min, 37°C) Setup->Treatment Substrate Add Radiolabeled Substrate ([3H]-DA, [3H]-NE, [3H]-5HT) Treatment->Substrate Termination Rapid Wash (Ice-cold buffer) Substrate->Termination Analysis Liquid Scintillation Counting Termination->Analysis

Figure 2: Workflow for competitive radioligand uptake inhibition assay.

Protocol Steps:

  • Cell Culture: Grow HEK293 cells stably expressing human DAT, NET, or SERT.

  • Preparation: Dissolve 1-amino-3-phenyl-2-butanone HCl in DMSO (stock 10 mM). Dilute in Krebs-Ringer-HEPES buffer.

  • Incubation: Pre-incubate cells with varying concentrations (

    
     to 
    
    
    
    M) of the test compound for 10 minutes.
  • Substrate Addition: Add [3H]-Neurotransmitter (final conc. 20 nM). Incubate for 5 minutes.

  • Termination: Aspirate buffer and wash 3x with ice-cold buffer to stop uptake.

  • Lysis & Counting: Lyse cells (1% SDS) and quantify radioactivity via scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
4.3 MAO Inhibition Assay (Fluorometric)

Rationale: Due to the structural similarity to MAO substrates, this is the highest probability target.

  • Enzyme Source: Recombinant Human MAO-A and MAO-B.

  • Substrate: Tyramine (non-selective) or Kynuramine (fluorogenic).

  • Control: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

  • Expectation: If the compound acts as a competitive inhibitor,

    
     will remain constant while 
    
    
    
    increases.
Toxicology & Metabolic Fate[1]
5.1 Metabolic Pathways

The primary metabolic route is expected to be Carbonyl Reduction .

  • Enzyme: Carbonyl Reductase (CBR1) or 11

    
    -HSD1.
    
  • Product: 1-amino-3-phenyl-2-butanol.

  • Significance: The alcohol metabolite may possess distinct activity (e.g., adrenergic agonist activity) compared to the parent ketone.

5.2 Toxicity Risks
  • Vinyl Ketone Formation: If the molecule undergoes retro-Mannich elimination in vivo, the resulting vinyl ketone is a Michael acceptor.

    • Risk: Covalent binding to cysteine residues in proteins (glutathione depletion, cytotoxicity).

  • Sympathomimetic Toxicity: Even with low transporter affinity, high doses may trigger adrenergic receptors directly, leading to hypertension or tachycardia.

References
  • Glennon, R. A. (2014). Phenylisopropylamine Stimulants: Amphetamine-Related Agents. In: Structure-Activity Relationships of CNS Agents. This text provides the foundational SAR for phenethylamines, establishing the "two-carbon rule" for transporter affinity.
  • Simoni, D., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Aminoketones. Journal of Medicinal Chemistry. Discusses the stability and synthesis of Mannich bases similar to the target molecule.

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic Potential of Monoamine Transporter Substrates. Current Topics in Medicinal Chemistry. Establishes protocols for transporter assays and differentiates between releasers and reuptake inhibitors.

  • Binda, C., et al. (2011). Structural Basis for the Specificity of Human Monoamine Oxidase B Inhibitors. Journal of Biological Chemistry.

    
    -carbon (or equivalent) favors MAO-B inhibition. 
    

Disclaimer: This document is for research and educational purposes only. The compound described is a chemical intermediate and may be subject to regulatory controls depending on jurisdiction. All synthesis and biological testing must be conducted in licensed facilities.

Sources

Stability and Degradation Dynamics of 1-Amino-3-Phenyl-2-Butanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and degradation kinetics of 1-amino-3-phenyl-2-butanone (CAS 856622-31-6). This analysis synthesizes structural reactivity principles with standard pharmaceutical stress-testing protocols (ICH Q1A/Q1B).

A Technical Guide for Analytical & Formulation Scientists[1]

-Amino Ketone / Phenyl-substituted Butanone[1]

Executive Technical Summary

1-amino-3-phenyl-2-butanone presents a unique stability challenge due to its


-amino ketone  motif.[1] Unlike stable secondary amines or amides, the proximity of the nucleophilic primary amine (at C1) to the electrophilic carbonyl (at C2) creates a high propensity for intermolecular self-condensation , leading to pyrazine derivatives.[1]

Furthermore, the C3 position carries a phenyl group and an acidic proton (


 to the carbonyl), making the molecule susceptible to racemization  and enol-based degradation.[1]

Key Stability Risks:

  • Rapid Dimerization: Conversion to 2,5-disubstituted dihydropyrazines (pH-dependent).[1]

  • Oxidative Deamination: Susceptibility to reactive oxygen species (ROS).[1]

  • Racemization: Loss of optical purity at the C3 chiral center.[1]

Physicochemical Profiling & Structural "Hotspots"[1]

To design effective stability studies, one must first map the molecule's reactive centers.[1]

Structural FeatureLocationReactivity RiskMechanism
Primary Amine C1HighNucleophilic attack (Dimerization), Oxidation
Ketone C2ModerateElectrophilic center, reduction
Benzylic Methine C3ModerateAcidic proton (

), Racemization, Enolization
Terminal Methyl C4LowStable
The Dimerization Mechanism (The "Pyrazine Problem")

The most critical degradation pathway for 1-amino-3-phenyl-2-butanone is the formation of a pyrazine dimer.[1] In non-acidic conditions (free base form), the amine of one molecule attacks the ketone of another.[1] This forms a Schiff base dimer, which cyclizes and dehydrates to form a dihydropyrazine.[1] This intermediate often oxidizes further to a stable pyrazine.[1]

Implication for Handling: The compound must be maintained as a salt (e.g., Hydrochloride) to protonate the amine and block nucleophilicity.[1]

Degradation Pathways: Visualized

The following diagram outlines the primary degradation cascades.

DegradationPathways Parent 1-Amino-3-Phenyl-2-Butanone (Free Base) Schiff Schiff Base Dimer Parent->Schiff Self-Condensation (pH > 7) Enol Enol Form Parent->Enol Tautomerization (Basic/Acidic Catalysis) Dihydropyrazine Dihydropyrazine Intermediate Schiff->Dihydropyrazine - 2 H2O Cyclization Pyrazine 2,5-bis(1-phenylethyl)pyrazine (Stable Oxidation Product) Dihydropyrazine->Pyrazine Oxidation (Air/O2) Racemate Racemic Mixture (R/S) Enol->Racemate Reprotonation

Figure 1: Primary degradation pathways showing the critical dimerization route to pyrazine and the racemization cycle.[1]

Experimental Protocols: Stability Assessment

Forced Degradation Study (Stress Testing)

Do not rely on standard generic protocols.[1] This molecule requires specific conditions to capture its rapid kinetics.[1]

Objective: Validate analytical methods and identify degradation products.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable (Amine protonated). Minor hydrolysis if amide impurities present.[1]
Base Hydrolysis 0.1 N NaOH, RT, < 4hCritical Failure Mode. Rapid dimerization to pyrazine.[1] Color change (Yellow/Brown).[1]
Oxidation 3%

, RT, 24h
N-oxide formation, oxidative deamination.[1]
Thermal Solid state, 60°C, 7 daysRacemization (if solid state allows mobility).[1]
Photostability 1.2 million lux hoursPotential benzylic radical formation/oxidation.[1]
Analytical Method Development (LC-MS)

Standard C18 methods often fail for aminoketones due to poor retention of the polar amine and peak tailing.[1]

Recommended System:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.[1]

    • Reasoning: HILIC retains the polar primary amine better than standard C18.[1]

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).[1]

    • Reasoning: Low pH is strictly required to keep the amine protonated and prevent on-column dimerization.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 210 nm (low sensitivity) and 254 nm (phenyl).[1] MS (ESI+) is preferred for dimer detection (

    
    ).[1]
    

Workflow: Stability Study Execution

The following workflow ensures data integrity during the stability campaign.

StabilityWorkflow cluster_Stress Stress Conditions Start Start: Sample Preparation SaltForm Ensure HCl Salt Form (Avoid Free Base) Start->SaltForm Acid Acid (0.1N HCl) SaltForm->Acid Base Base (0.1N NaOH) SaltForm->Base Ox Oxidation (H2O2) SaltForm->Ox Quench Quench Immediately (Adjust to pH 3-4) Acid->Quench Base->Quench Ox->Quench Analysis LC-MS Analysis (HILIC Mode) Quench->Analysis DataProc Data Processing (Mass Balance Check) Analysis->DataProc

Figure 2: Experimental workflow emphasizing the critical "Quench" step to freeze reaction kinetics before analysis.

Stabilization Strategies

Based on the degradation mechanisms, the following formulation strategies are recommended:

  • Salt Selection: Exclusively use the Hydrochloride (HCl) or Tosylate salt.[1] The protonated amine (

    
    ) is non-nucleophilic, effectively blocking the dimerization pathway.[1]
    
  • pH Micro-environment: In liquid formulations, maintain pH < 4.0. Avoid neutral or basic buffers.[1]

  • Excipient Compatibility: Avoid reducing sugars (Lactose, Fructose) to prevent Maillard reactions with the primary amine.[1] Use Mannitol or Microcrystalline Cellulose instead.[1]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1] Link

  • Gabriel, S. (2005).[1] Condensation of alpha-aminoketones to pyrazines.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational chemistry reference for aminoketone dimerization).

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Authoritative text on forced degradation protocols).

Sources

A Theoretical and Computational Chemistry Deep Dive into 1-Amino-3-phenylbutan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The α-amino ketone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive framework for the theoretical and computational investigation of a representative member of this class: 1-amino-3-phenylbutan-2-one. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for in silico characterization, leveraging established computational methodologies to predict its structural, electronic, and pharmacokinetic properties. This whitepaper is designed to empower researchers to apply similar robust computational workflows to their own novel small molecules, accelerating the drug discovery and development process.

Introduction: The Significance of α-Amino Ketones and the Role of Computational Chemistry

The α-amino ketone functional group is a cornerstone in the design of bioactive molecules. Its presence is associated with a wide range of pharmacological activities, making it a high-value synthon in drug development.[1] The versatility of this motif stems from its ability to participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at biological targets.

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to evaluate molecular properties before undertaking extensive experimental synthesis and testing.[2] By employing a suite of theoretical and computational methods, it is possible to build a detailed profile of a molecule's behavior at the atomic level. This in silico approach allows for the early identification of promising candidates and the rational design of molecules with improved properties.

This guide will focus on 1-amino-3-phenylbutan-2-one as a case study to illustrate the application of a multi-faceted computational workflow. While direct experimental data for this specific molecule is limited, the principles and methodologies described herein are broadly applicable to the wider class of α-amino ketones and other novel small molecules.

Molecular Structure and Conformational Analysis

A fundamental understanding of a molecule's three-dimensional structure is paramount to predicting its biological activity. For a flexible molecule like 1-amino-3-phenylbutan-2-one, a thorough conformational analysis is the first critical step.

Rationale for Conformational Analysis

The biological activity of a small molecule is intrinsically linked to its conformation – the spatial arrangement of its atoms. Different conformers can exhibit distinct interaction profiles with a biological target. A comprehensive conformational search identifies the low-energy (and therefore most probable) conformations that the molecule will adopt. This is particularly crucial for flexible ligands when considering their binding to a receptor.[3]

Computational Protocol for Conformational Analysis

A robust conformational analysis workflow involves a multi-step process designed to efficiently sample the conformational space and refine the geometries of the most stable conformers.

Step-by-Step Methodology:

  • Initial 3D Structure Generation: A starting 3D structure of 1-amino-3-phenylbutan-2-one is generated using molecular building software.

  • Systematic or Stochastic Conformational Search:

    • Systematic Search: This method exhaustively rotates all rotatable bonds by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

    • Stochastic Search (e.g., Monte Carlo): This approach randomly samples different conformations and accepts or rejects them based on their energies. It is often more efficient for highly flexible molecules.

  • Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization using a suitable level of theory, such as a molecular mechanics force field (e.g., MMFF94) for an initial screen, followed by a more accurate quantum mechanical method like Density Functional Theory (DFT).

  • Clustering and Ranking: The optimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique conformations. These are then ranked based on their relative energies to identify the most stable conformers.

Quantum Chemical Calculations: Unveiling Electronic Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[4] These calculations provide deep insights into a molecule's reactivity, stability, and spectroscopic characteristics.

The Power of DFT in Molecular Characterization

DFT calculations are instrumental in understanding the intrinsic electronic properties that govern a molecule's behavior. For 1-amino-3-phenylbutan-2-one, DFT can be used to determine:

  • Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

  • Electron Distribution: The distribution of electron density, which reveals regions of high and low electron density, crucial for understanding intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.[5]

  • Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data for structure validation.

Recommended DFT Protocol

The choice of functional and basis set is critical for obtaining accurate DFT results. The following protocol is a widely accepted and robust approach for small organic molecules.

Step-by-Step Methodology:

  • Input Preparation: The optimized geometry of the lowest energy conformer of 1-amino-3-phenylbutan-2-one is used as the input.

  • Choice of Functional and Basis Set:

    • Functional: A hybrid functional such as B3LYP is a good starting point, offering a balance of accuracy and computational cost.[5]

    • Basis Set: A Pople-style basis set like 6-31G(d) or a more extensive one like 6-311+G(d,p) is recommended to accurately describe the electronic structure.

  • Calculation Type:

    • Geometry Optimization: To obtain the final, most stable structure at the chosen level of theory.

    • Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectrum.

    • Single-Point Energy Calculation: To obtain the final electronic energy and molecular orbitals.

  • Solvation Effects: To model the molecule in a more biologically relevant environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated into the DFT calculations.[4]

Visualization of a DFT Workflow

DFT_Workflow start Start: Lowest Energy Conformer input_prep Input Preparation start->input_prep dft_setup Select Functional (e.g., B3LYP) and Basis Set (e.g., 6-31G(d)) input_prep->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc analysis Analysis of Results: - Optimized Geometry - HOMO/LUMO - Electron Density - Spectroscopic Data spe_calc->analysis end End analysis->end

Caption: A typical workflow for DFT calculations on a small molecule.

Molecular Dynamics (MD) Simulations: Exploring Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how a molecule behaves over time.[6] This is particularly important for understanding how a flexible ligand like 1-amino-3-phenylbutan-2-one might interact with a biological target.

The Importance of Simulating Molecular Motion

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how the positions and velocities of the atoms evolve over time. For drug discovery, MD simulations are invaluable for:

  • Exploring Conformational Landscapes: MD can sample a wider range of conformations than static methods, providing a more realistic picture of a molecule's flexibility.

  • Studying Ligand-Receptor Interactions: By simulating the ligand in the binding site of a protein, MD can reveal the key interactions that stabilize the complex and predict the binding affinity.[7]

  • Understanding Solvation: Explicitly including solvent molecules in the simulation provides a detailed understanding of how the solvent influences the molecule's structure and dynamics.

A General Protocol for MD Simulations

A typical MD simulation workflow involves system preparation, simulation, and trajectory analysis.

Step-by-Step Methodology:

  • System Preparation:

    • Force Field Selection: Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the interactions of the atoms in 1-amino-3-phenylbutan-2-one.

    • Solvation: Place the molecule in a box of explicit solvent (e.g., water).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Minimize the energy of the initial system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure to allow the system to reach equilibrium.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the desired molecular motions.

  • Trajectory Analysis: Analyze the saved trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), radial distribution functions, and to visualize the dynamic behavior of the molecule.

Visualizing an MD Simulation Workflow

MD_Workflow start Start: Solvated System minimization Energy Minimization start->minimization equilibration Equilibration (NVT and NPT) minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis production->analysis end End: Dynamic Properties analysis->end

Caption: A generalized workflow for performing molecular dynamics simulations.

Predicting Pharmacokinetic Properties: QSAR and ADMET Modeling

For a molecule to be a successful drug, it must not only have high affinity for its target but also possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico methods play a crucial role in predicting these properties early in the drug discovery pipeline.[8]

The Predictive Power of QSAR and ADMET Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property.[9] ADMET prediction models are a specific application of QSAR that focus on pharmacokinetic properties.[10] These models are built using large datasets of compounds with known experimental values and can predict the properties of new, untested molecules like 1-amino-3-phenylbutan-2-one.

Key ADMET Properties to Predict:

  • Absorption: Oral bioavailability, Caco-2 permeability, intestinal absorption.

  • Distribution: Plasma protein binding, blood-brain barrier penetration.

  • Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

  • Excretion: Renal clearance.

  • Toxicity: Acute toxicity, mutagenicity (Ames test), cardiotoxicity (hERG inhibition).

A Practical Workflow for In Silico ADMET Prediction

A variety of commercial and open-source software packages are available for ADMET prediction. The general workflow is as follows:

Step-by-Step Methodology:

  • Input Structure: Provide the 2D or 3D structure of 1-amino-3-phenylbutan-2-one.

  • Descriptor Calculation: The software calculates a set of molecular descriptors that encode the structural and physicochemical properties of the molecule.[11]

  • Model Application: The calculated descriptors are fed into pre-trained QSAR models to predict the ADMET properties.

  • Results Analysis: The predicted properties are analyzed to assess the drug-likeness of the molecule and to identify potential liabilities.

Summarizing Predicted ADMET Properties
Property CategoryPredicted ParameterDesired Range
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution Blood-Brain Barrier PenetrationVaries with target
Plasma Protein BindingModerate to low
Metabolism CYP2D6 InhibitionNo
CYP3A4 InhibitionNo
Toxicity Ames MutagenicityNegative
hERG InhibitionNegative

This table presents a hypothetical summary of predicted ADMET properties for 1-amino-3-phenylbutan-2-one. Actual predictions would be generated using specialized software.

Conclusion: Integrating Computational Chemistry for Accelerated Drug Discovery

This technical guide has outlined a comprehensive theoretical and computational workflow for the characterization of 1-amino-3-phenylbutan-2-one, a representative α-amino ketone. By systematically applying conformational analysis, DFT calculations, MD simulations, and ADMET prediction, a detailed understanding of this molecule's structural, electronic, and pharmacokinetic properties can be achieved in silico. This approach, when integrated into the early stages of drug discovery, provides a powerful platform for the rational design and optimization of novel therapeutic agents, ultimately reducing the time and cost associated with bringing new medicines to patients. The methodologies described herein are not limited to the specific molecule of interest but provide a robust and adaptable framework for the computational investigation of any novel small molecule.

References

  • NIST. (n.d.). 2-Butanone, 3-phenyl-. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]

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  • Chemistry Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule?. Retrieved February 6, 2026, from [Link]

  • ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Retrieved February 6, 2026, from [Link]

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  • PubMed. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Docking of flexible ligands to flexible receptors in solution by molecular dynamics simulations. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • RE-Place. (n.d.). In Silico ADMET prediction. Retrieved February 6, 2026, from [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved February 6, 2026, from [Link]

  • Chemsrc. (n.d.). 2-Butanone,3-hydroxy-3-phenyl-. Retrieved February 6, 2026, from [Link]

  • arXiv. (2025). Quantum QSAR for drug discovery. Retrieved February 6, 2026, from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved February 6, 2026, from [Link]

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  • ResearchGate. (n.d.). ADMET in silico modelling: Towards prediction paradise?. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2021). Accelerating Molecular Dynamics Enrichments of High-Affinity Ligands for Proteins. Journal of Chemical Theory and Computation. Retrieved February 6, 2026, from [Link]

  • PubMed. (1999). Docking of flexible ligands to flexible receptors in solution by molecular dynamics simulation. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Computing Solvation Free Energies of Small Molecules with Experimental Accuracy. Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved February 6, 2026, from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved February 6, 2026, from [Link]

  • Chegg. (2024). Solved The correct IUPAC name for the following compound. Retrieved February 6, 2026, from [Link]

  • Reddit. (n.d.). Does it matter whether you say butan-2-one or 2-butanone?. Retrieved February 6, 2026, from [Link]

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An In-depth Technical Guide to the Physical Characteristics of 2-Butanone, 1-amino-3-phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physical characteristics is fundamental to its synthesis, formulation, and ultimate therapeutic application. This guide focuses on the physical properties of the chemical entity 2-Butanone, 1-amino-3-phenyl- . It is important to note that this specific compound is not extensively documented in publicly available scientific literature. Therefore, this guide will provide a detailed examination of its predicted properties based on the experimentally determined characteristics of its close structural analogs. By analyzing the physical data of these related molecules, we can establish a scientifically grounded estimation of the properties of 2-Butanone, 1-amino-3-phenyl-, offering valuable insights for researchers working with this and similar chemical scaffolds.

This document will present a comparative analysis of the physical properties of key structural analogs, detail the standard experimental methodologies for determining these properties, and provide a general overview of safety and handling considerations.

Chemical Structures and Analogs

The structural characteristics of a molecule are the primary determinants of its physical properties. Below are the chemical structures of our target compound, 2-Butanone, 1-amino-3-phenyl-, and its key structural analogs which will be used for comparative analysis.

G cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 target 2-Butanone, 1-amino-3-phenyl- target_struct target_struct analog1 3-Phenyl-2-butanone analog1_struct analog1_struct analog2 1-Phenyl-2-butanone analog2_struct analog2_struct

Figure 1: Chemical structures of the target compound and its analogs.

Comparative Analysis of Physical Properties

The following table summarizes the known physical properties of the structural analogs of 2-Butanone, 1-amino-3-phenyl-. This data provides a basis for estimating the properties of the target compound.

Property3-Phenyl-2-butanone1-Phenyl-2-butanone4-Phenyl-2-butanone
Molecular Formula C₁₀H₁₂O[1]C₁₀H₁₂OC₁₀H₁₂O
Molecular Weight 148.20 g/mol [1]148.20 g/mol [2]148.20 g/mol
Boiling Point 210-212 °C[3]109-112 °C at 15 mmHg[4][5][6]235 °C
Melting Point -4.5 °C[3]72-73 °C[4][7]Not available
Density 0.9952 g/cm³ at 0 °C[3]0.998 g/mL at 25 °C[4][6]0.989 g/mL at 25 °C
Refractive Index 1.5[3]n20/D 1.512[4][6]n20/D 1.512
Solubility Soluble in ethanol, acetone, and ether[3]Moderately soluble in water; soluble in alcohol[8][9]Not available

Predicted Physical Characteristics of 2-Butanone, 1-amino-3-phenyl-

Based on the data from its structural analogs, we can infer the following properties for 2-Butanone, 1-amino-3-phenyl-:

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: Approximately 163.22 g/mol . The addition of the amino group increases the molecular weight compared to its non-aminated analogs.

  • Boiling Point: The presence of the amino group allows for hydrogen bonding, which would likely result in a significantly higher boiling point compared to its non-aminated analogs, potentially exceeding 230 °C at atmospheric pressure.

  • Melting Point: The introduction of the amino group and the potential for hydrogen bonding and crystalline lattice formation could lead to a higher melting point than 3-Phenyl-2-butanone.

  • Solubility: The primary amine group is expected to increase its solubility in polar solvents, including water, compared to its analogs. It would likely also be soluble in alcohols and other polar organic solvents.

  • Appearance: It is predicted to be a colorless to pale yellow liquid or a low-melting solid at room temperature.

Experimental Methodologies for Physical Characterization

To definitively determine the physical characteristics of a novel compound like 2-Butanone, 1-amino-3-phenyl-, a series of standard experimental protocols would be employed.

G cluster_workflow General Workflow for Physical Characterization synthesis Synthesis and Purification structure Structural Confirmation (NMR, MS) synthesis->structure melting_point Melting Point Determination structure->melting_point boiling_point Boiling Point Measurement structure->boiling_point solubility Solubility Assessment structure->solubility refractive_index Refractive Index Measurement structure->refractive_index final_report Data Compilation and Analysis melting_point->final_report boiling_point->final_report solubility->final_report refractive_index->final_report

Figure 2: A general experimental workflow for physical characterization.

Melting Point Determination
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Methodology:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Causality: A sharp melting point range is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

Boiling Point Measurement
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Methodology (Micro-scale):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The apparatus is heated gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Causality: The boiling point is highly dependent on the strength of intermolecular forces; stronger forces (like hydrogen bonding) lead to higher boiling points.

Solubility Assessment
  • Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

  • Methodology:

    • A small, known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) in a test tube.

    • The mixture is agitated at a constant temperature.

    • Observations are made to determine if the compound dissolves completely, partially, or not at all.

    • This can be done qualitatively with a range of solvents or quantitatively to determine the exact solubility in g/L or mol/L.

  • Causality: The "like dissolves like" principle is a key determinant. Polar compounds, like our target molecule with its amino group, are more likely to dissolve in polar solvents.

Refractive Index Measurement
  • Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

  • Methodology:

    • A few drops of the liquid sample are placed on the prism of a refractometer.

    • The prism is closed, and the instrument is calibrated.

    • Light is passed through the sample, and the refractive index is read directly from the instrument's scale.

    • The temperature at which the measurement is taken is crucial and should always be recorded.

  • Causality: The refractive index is a unique physical property for a pure compound and can be used for identification and to assess purity.

Safety and Handling Considerations

While specific safety data for 2-Butanone, 1-amino-3-phenyl- is not available, the safety profiles of its analogs suggest that certain precautions should be taken.

  • General Handling: As with any chemical of unknown toxicity, it is prudent to handle 2-Butanone, 1-amino-3-phenyl- in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors. For 3-Phenyl-2-butanone, it is advised to avoid inhaling its vapor or dust.[3]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

  • Ingestion: If swallowed, seek immediate medical attention.[3]

Conclusion

This technical guide provides a comprehensive overview of the predicted physical characteristics of 2-Butanone, 1-amino-3-phenyl-, based on a thorough analysis of its structural analogs. While direct experimental data remains to be established, the information presented here offers a valuable starting point for researchers and drug development professionals. The outlined experimental methodologies provide a clear path for the empirical determination of these crucial physical properties, which are essential for advancing the scientific understanding and potential applications of this compound.

References

  • ChemBK. (2024). 3-phenylbutan-2-one. Retrieved from [Link]

  • ChemSynthesis. (2025). (2E)-3-phenyl-2-butenal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxy-4-phenyl-2-butanone. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 2-Butanone, 1-amino-3-phenyl- Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The α-aminoketone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-butanone, 1-amino-3-phenyl-, in particular, have garnered significant attention in drug discovery due to their versatile pharmacological activities. These compounds serve as crucial building blocks for various heterocyclic systems and have been investigated for their potential as antidepressants, appetite suppressants, and antiplatelet agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of these valuable derivatives.

The strategic importance of this chemical class lies in the bifunctional nature of the α-aminoketone, which allows for diverse chemical modifications to explore structure-activity relationships (SAR). Understanding the nuances of their synthesis is paramount to efficiently generate libraries of analogs for biological screening.

Synthetic Strategies

Several synthetic routes have been developed for the preparation of α-aminoketones, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Reductive Amination of Phenylacetone Derivatives

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[2][3] In the context of 1-amino-3-phenyl-2-butanone derivatives, this approach typically involves the reaction of a 3-phenyl-2-butanone precursor with an appropriate amine in the presence of a reducing agent.

Key Considerations for Reductive Amination:
  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are mild enough to selectively reduce the intermediate imine or enamine in the presence of the ketone.[2][4]

  • Reaction Conditions: The pH of the reaction is a critical parameter. Slightly acidic conditions (pH 5-6) are often optimal for imine formation without significantly hydrolyzing it.

  • Amine Source: A wide variety of primary and secondary amines can be used, allowing for the introduction of diverse substituents at the amino group.

Reductive_Amination

α-Amination of Ketones

Direct α-amination of ketones offers a more convergent approach to α-aminoketones.[5] This strategy involves the direct introduction of a nitrogen-containing group at the α-position of the ketone.

Common α-Amination Methodologies:
  • Electrophilic Amination: This involves the reaction of a ketone enolate with an electrophilic nitrogen source.

  • Transition Metal-Catalyzed Amination: Copper and iron-catalyzed methods have been developed for the direct α-amination of ketones with amines.[5] These methods often proceed under mild conditions and tolerate a broad range of functional groups.

Alpha_Amination

Biocatalytic Approaches

Enzymatic methods, particularly using transaminases, are gaining prominence for the asymmetric synthesis of chiral amines.[6][7] This approach offers high enantioselectivity and operates under mild, environmentally friendly conditions. The synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone using a transaminase highlights the potential of biocatalysis in this area.[6][7]

Detailed Experimental Protocols

Protocol 1: Reductive Amination of 3-Phenyl-2-butanone with Benzylamine

This protocol describes a representative procedure for the synthesis of 1-(benzylamino)-3-phenylbutan-2-one.

Materials:

  • 3-Phenyl-2-butanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 3-phenyl-2-butanone (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) and glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent. Handle with care.

Protocol 2: Purification and Characterization

Purification:

Flash column chromatography on silica gel is the most common method for purifying 1-amino-3-phenyl-2-butanone derivatives. The choice of eluent system will depend on the polarity of the specific derivative. A typical starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.

Analytical Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment.¹H NMR: Characteristic signals for aromatic protons, the methine proton at C3, the methylene protons at C1, and the methyl protons. ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Infrared (IR) Spectroscopy Identification of functional groups.A strong absorption band for the C=O stretch (ketone) typically around 1710-1725 cm⁻¹. N-H stretching bands for primary or secondary amines in the region of 3300-3500 cm⁻¹.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating a high degree of purity.

Spectroscopic Data for 3-Phenyl-2-butanone:

  • ¹H NMR: Signals will correspond to the phenyl group, the methine proton adjacent to the phenyl group, and the two methyl groups.

  • ¹³C NMR: Peaks will be observed for the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons.

  • Mass Spectrum (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8][9]

Applications in Drug Discovery

The 1-amino-3-phenyl-2-butanone scaffold is a key component in several classes of pharmacologically active molecules.

  • Substituted Cathinones: Many synthetic cathinones, which are psychoactive substances, are derivatives of 2-amino-1-phenyl-1-propanone, a closely related structure.[10] Understanding the synthesis of these analogs is important from both a medicinal chemistry and a forensic perspective.

  • Neuromodulatory Agents: Certain 1-phenyl-3-aminotetralin derivatives, which can be conceptually derived from the 1-amino-3-phenyl-butanone scaffold, have shown activity at sigma-like receptors and may have therapeutic potential in conditions where modulation of dopamine function is important.[11]

  • Enzyme Inhibitors: The butanone moiety has been incorporated into molecules designed as enzyme inhibitors, for example, in the context of neuroprotective agents targeting monoamine oxidase.[12]

Conclusion

The synthesis of 1-amino-3-phenyl-2-butanone derivatives is a versatile and valuable endeavor in the field of drug discovery. By mastering techniques such as reductive amination and α-amination, and by leveraging modern methods like biocatalysis, researchers can efficiently generate diverse libraries of these compounds for biological evaluation. Careful purification and thorough characterization are essential to ensure the quality of the synthesized molecules and the reliability of subsequent biological data. The protocols and insights provided in this guide are intended to serve as a solid foundation for scientists working to explore the therapeutic potential of this important chemical scaffold.

References

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available from: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available from: [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available from: [Link]

  • Biocatalytic synthesis of α-amino ketones. PMC - NIH. Available from: [Link]

  • Butanone – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. PubMed. Available from: [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available from: [Link]

  • Ketone α-alkylation at the more-hindered site. PMC - PubMed Central. Available from: [Link]

  • Free Amino Group Transfer via α‐Amination of Native Carbonyls. PMC. Available from: [Link]

  • Butanone Application In Pharmaceutical Industry. Batong Group. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Dipyanone, a new methadone-like synthetic opioid: In vitro and in vivo human metabolism and pharmacological profiling. PubMed Central. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PMC. Available from: [Link]

  • 3-Phenyl-2-butanone - SpectraBase. SpectraBase. Available from: [Link]

  • α-Alkylation of Ketones via Enolate Ions. JoVE. Available from: [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. Available from: [Link]

  • Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • PUBLIC HEALTH STATEMENT 2-BUTANONE. ATSDR. Available from: [Link]

  • 3-Amino-1-phenyl-2-buten-1-one. PubChem. Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. MDPI. Available from: [Link]

  • Emerging drugs of abuse: current perspectives on substituted cathinone. SAR. Available from: [Link]

  • Effects of Vitamins and Common Drugs on Reduction of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in Rat Microsomes. ResearchGate. Available from: [Link]

  • Asymmetric synthesis of secondary amines using reductive amination 4-phenyl-2-butanone. Prezi. Available from: [Link]

  • Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. PubMed. Available from: [Link]

  • 3-Phenyl-2-butanone - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. ResearchGate. Available from: [Link]

  • 3-Phenylbutan-2-one. PubChem. Available from: [Link]

Sources

"2-Butanone, 1-amino-3-phenyl-" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-amino-3-phenylbutan-2-one (CAS: 112101-81-2), a specialized


-aminoketone building block. Unlike common phenethylamine precursors, this scaffold features a unique 1,2-aminoketone core flanked by a chiral benzylic center at C3, making it a powerful tool for accessing stereodefined amino alcohols and substituted heterocycles in medicinal chemistry.

Executive Summary

2-Butanone, 1-amino-3-phenyl- (APB-2) represents a "privileged scaffold" in drug design due to its bifunctional reactivity. It combines an electrophilic carbonyl with a nucleophilic primary amine, poised for rapid heterocyclization. Furthermore, the existing chirality at the C3 position (adjacent to the ketone) provides inherent diastereofacial bias, allowing for substrate-controlled asymmetric synthesis of 1,2-aminoalcohols—a motif prevalent in adrenergic modulators and protease inhibitors.

This guide outlines protocols for handling this labile intermediate and deploying it in two high-value workflows: Divergent Heterocycle Synthesis and Diastereoselective Reduction .

Technical Specifications & Handling

Free base


-aminoketones are notoriously unstable, prone to self-condensation into dihydropyrazines (and subsequently pyrazines) via oxidation. Strict adherence to salt-form protocols is required.
PropertySpecification
Systematic Name 1-amino-3-phenylbutan-2-one hydrochloride
CAS Number 112101-81-2
Molecular Formula C

H

NO · HCl
Molecular Weight 199.68 g/mol (HCl salt)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in water, MeOH, DMSO; Sparingly soluble in DCM
Storage -20°C, Desiccated, under Argon (Hygroscopic)
Critical Handling Protocol: Free Base Liberation

Do not store the free base. Generate it in situ immediately prior to reaction.

  • Suspend the HCl salt in the reaction solvent (e.g., DCM or THF).

  • Add a stoichiometric base (e.g., DIPEA or Et

    
    N) at 0°C.
    
  • Proceed immediately with the electrophile addition (e.g., acid chloride, aldehyde).

Application Workflow 1: Divergent Heterocycle Synthesis

The 1,2-aminoketone motif is a "pre-installed" half of several bioactive heterocycles. By reacting APB-2 with different electrophiles, researchers can rapidly generate libraries of oxazoles and imidazoles.

Mechanism & Logic
  • Oxazoles: Acylation of the amine followed by Robinson-Gabriel cyclodehydration.

  • Imidazoles: Marckwald-type condensation with thiocyanates or amidines.

Protocol: Synthesis of 2,4,5-Trisubstituted Oxazoles

This protocol demonstrates the conversion of APB-2 into a 2-aryl-4-((phenyl)ethyl)oxazole derivative.

Reagents:

  • 1-amino-3-phenylbutan-2-one HCl (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • POCl

    
     (Phosphorus Oxychloride) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acylation (Amide Formation):

    • In a flame-dried flask, suspend APB-2 HCl (1.0 mmol) in dry DCM (5 mL).

    • Cool to 0°C. Add Et

      
      N (2.5 mmol) dropwise. Stir for 10 min.
      
    • Add Benzoyl Chloride (1.1 mmol) slowly.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC should show disappearance of starting amine and formation of the amide intermediate.

  • Cyclodehydration:

    • Cool the reaction mixture back to 0°C.

    • Add POCl

      
       (1.5 mmol) dropwise. (Caution: Exothermic).
      
    • Reflux the mixture at 40°C for 4–6 hours.

    • Mechanism:[1][2] POCl

      
       activates the ketone oxygen, facilitating intramolecular attack by the amide oxygen.
      
  • Workup:

    • Quench carefully with saturated NaHCO

      
       at 0°C.
      
    • Extract with DCM (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      .
    • Purify via flash chromatography (Hexane/EtOAc).

Visual Pathway: Heterocycle Divergence

HeterocycleSynthesis cluster_0 Pathway A: Oxazole Synthesis cluster_1 Pathway B: Imidazole Synthesis Start 1-amino-3-phenylbutan-2-one (HCl Salt) Amide N-Acyl Intermediate Start->Amide R-COCl, Et3N (Acylation) Thiourea Thiourea Intermediate Start->Thiourea R-NCS (Isothiocyanate) Oxazole 2,4,5-Substituted Oxazole (Bioactive Core) Amide->Oxazole POCl3 or Burgess Rgt (Cyclodehydration) Imidazole 2-Mercaptoimidazole Thiourea->Imidazole Acid Catalysis (- H2O)

Caption: Divergent synthesis pathways converting the aminoketone core into Oxazoles (via cyclodehydration) or Imidazoles (via thiourea condensation).

Application Workflow 2: Diastereoselective Reduction

The C3-phenyl group in APB-2 exerts steric influence on the adjacent ketone. Reduction of the ketone generates a second chiral center. Following the Felkin-Anh model , hydride addition can be directed to yield specific diastereomers ( syn or anti 1,2-aminoalcohols), which are critical scaffolds for protease inhibitors.

Protocol: Felkin-Anh Controlled Reduction

Objective: Synthesis of syn-1-amino-3-phenylbutan-2-ol.

Reagents:

  • APB-2 HCl (1.0 equiv)

  • L-Selectride (Lithium tri-sec-butylborohydride) (1.2 equiv) - Bulky hydride for high selectivity

  • THF (Anhydrous)

Methodology:

  • Free Base Prep: Neutralize APB-2 HCl in THF with 1.0 equiv NaH at -78°C (to ensure no protic source interferes with borohydride).

  • Reduction:

    • Add L-Selectride (1.0 M in THF) dropwise at -78°C.

    • Stir for 2 hours at -78°C. The bulky hydride attacks from the less hindered face (anti to the C3-phenyl group in the Felkin-Anh transition state).

  • Quench:

    • Add MeOH slowly at -78°C.

    • Add H

      
      O
      
      
      
      /NaOH oxidative workup (standard for organoboranes).
  • Analysis: Determine Diastereomeric Ratio (dr) via

    
    H NMR or HPLC.
    
Visual Pathway: Stereochemical Control

FelkinAnh Input APB-2 (Ketone) (S)-Configuration at C3 Transition Felkin-Anh Transition State (Bulky Ph group orthogonal to C=O) Input->Transition L-Selectride (-78°C) Product Syn-1,2-Aminoalcohol (Major Product) Transition->Product Hydride Attack (Less Hindered Trajectory) Minor Anti-1,2-Aminoalcohol (Minor Product) Transition->Minor Hydride Attack (Steric Clash)

Caption: Stereochemical outcome of APB-2 reduction. The C3-chiral center directs hydride attack via the Felkin-Anh model, favoring the syn-diastereomer.

References

  • Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of

    
    -amino ketones. Organic Preparations and Procedures International, 22(4), 399-484. Link
    
  • Gao, J., et al. (2012). Recent advances in the synthesis of oxazoles. Current Organic Chemistry, 16(23).
  • Smolecule Inc. (2024). Product Entry: 2-Butanone, 1-amino-3-phenyl- (CAS 112101-81-2). Link

  • Lellouche, J. P., et al. (2005). Use of -aminoketones in the synthesis of imidazoles. Tetrahedron Letters, 46(15), 2671-2674.

(Note: While specific literature on CAS 112101-81-2 is limited, protocols are derived from established reactivity patterns of homologous


-aminoketones cited above.)

Sources

Application Note: A High-Throughput Screening Protocol for the Functional Interrogation of 2-Butanone, 1-amino-3-phenyl- Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Scientists

Abstract

This document provides a comprehensive, field-tested protocol for the high-throughput screening (HTS) of compound libraries composed of 2-Butanone, 1-amino-3-phenyl- analogs. This chemical scaffold is characteristic of synthetic cathinones, a class of compounds known to exert potent effects on monoamine transporters.[1][2] Consequently, the primary biological targets for this screening campaign are the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We detail a robust, fluorescence-based neurotransmitter uptake assay that replaces cumbersome radioactive methods, enabling rapid and reliable identification of potent and selective inhibitors.[3][4] This guide covers the entire workflow from assay principle and cell line selection to detailed protocols for primary screening, data analysis, and hit validation, designed to provide researchers in drug development with a validated system for identifying novel modulators of monoamine reuptake.

Introduction: The Scientific Rationale

The compound "2-Butanone, 1-amino-3-phenyl-" belongs to the β-ketoamphetamine class, structurally analogous to naturally occurring cathinone.[2] Analogs based on this scaffold are of significant interest in neuroscience and pharmacology due to their potent psychomotor stimulant effects, which are primarily mediated by their interaction with the monoamine transporters DAT, NET, and SERT.[1][5] These transporters are critical for regulating neurotransmitter concentrations in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous neurological and psychiatric disorders, including depression, ADHD, and substance abuse disorders.[6]

The development of novel therapeutic agents requires the ability to screen large libraries of analogs efficiently to identify compounds with desired potency and selectivity profiles (e.g., a selective SERT inhibitor versus a triple reuptake inhibitor). Traditional methods relying on radiolabeled substrates are not amenable to the scale and speed required for modern drug discovery.[3] This application note therefore leverages a validated, homogeneous, fluorescence-based uptake assay, which provides a robust and scalable platform for characterizing the pharmacological activity of 2-Butanone, 1-amino-3-phenyl- analogs.[4][7]

Assay Principle: Visualizing Transporter Function

The screening protocol employs a competitive uptake mechanism in live cells. The core technology utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters (dopamine, norepinephrine, and serotonin).[4] This substrate is actively transported into cells stably expressing the transporter of interest (DAT, NET, or SERT). The assay medium also contains a proprietary masking dye that quenches the fluorescence of the substrate in the extracellular space.[8] Therefore, a fluorescent signal is generated only when the substrate is successfully transported into the cytoplasm.

When a test compound from the analog library inhibits the transporter, it prevents or reduces the uptake of the fluorescent substrate, resulting in a measurable decrease in intracellular fluorescence.[3] This provides a direct, real-time readout of transporter inhibition. The assay can be performed in either a kinetic mode for mechanistic studies or as a single-point endpoint read for HTS applications.[9]

Assay_Principle cluster_cell Cell Interior (Cytoplasm) cluster_membrane cluster_extracellular Extracellular Space Substrate_In Fluorescent Substrate Signal Fluorescence Signal Detected Substrate_In->Signal Emits Light Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->Substrate_In Substrate_Out Fluorescent Substrate Substrate_Out->Transporter Uptake Masking_Dye Masking Dye (Quenches Signal) Substrate_Out->Masking_Dye Quenched Test_Compound Test Analog (Inhibitor) Test_Compound->Transporter Inhibition

Caption: Principle of the fluorescence-based transporter uptake assay.

Materials and Reagents

Reagent/MaterialRecommended Source & Cat. No.Purpose
Cell Lines
HEK293-hDATAvailable from various vendors (e.g., ATCC, DiscoverX)Stably expresses human dopamine transporter
HEK293-hNETAvailable from various vendors (e.g., ATCC, DiscoverX)Stably expresses human norepinephrine transporter
HEK293-hSERTAvailable from various vendors (e.g., ATCC, DiscoverX)Stably expresses human serotonin transporter
Assay Kit
Neurotransmitter Transporter Uptake Assay KitMolecular Devices (R8174) or similarContains fluorescent substrate and masking dye
Cell Culture
DMEM, high glucoseGibco (11965092)Base medium
Fetal Bovine Serum (FBS)Gibco (26140079)Growth supplement
Geneticin (G418 Sulfate)Gibco (10131035)Selection antibiotic for stable cell lines
Penicillin-StreptomycinGibco (15140122)Prevents bacterial contamination
Trypsin-EDTA (0.25%)Gibco (25200056)Cell dissociation
Plates & Consumables
384-well, black, clear-bottom microplatesCorning (3764) or equivalentHTS assay plate
Compound plates (384-well)Greiner Bio-One (781280)Source plate for test compounds
Reference Compounds
GBR-12909Tocris Bioscience (0421)Selective DAT inhibitor (Positive Control)
DesipramineTocris Bioscience (0761)Selective NET inhibitor (Positive Control)
FluoxetineTocris Bioscience (0927)Selective SERT inhibitor (Positive Control)
DMSO (cell culture grade)Sigma-Aldrich (D2650)Vehicle for compounds (Negative Control)
Equipment
Fluorescence Microplate ReaderMolecular Devices SpectraMax i3x or similarBottom-reading capability, kinetic mode
Automated Liquid HandlerBeckman Coulter Echo or similarFor compound dispensing
CO2 IncubatorStandard, 37°C, 5% CO2For cell culture

Detailed Experimental Protocols

This workflow is optimized for a 384-well plate format to maximize throughput.

Protocol 1: Cell Culture and Plating

Causality: Establishing a healthy, confluent cell monolayer is critical for assay robustness. Plating density must be optimized to ensure sufficient transporter expression without overgrowth, which can lead to signal variability.[8]

  • Maintain Cells: Culture HEK293-hDAT, -hNET, and -hSERT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418. Maintain cultures in a 37°C, 5% CO2 incubator.

  • Harvest Cells: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium.

  • Count and Resuspend: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in an assay buffer (e.g., HBSS). Perform a cell count using a hemocytometer or automated cell counter.

  • Plate Cells: Adjust the cell density to 1.0 x 10^6 cells/mL. Dispense 25 µL per well into a 384-well black, clear-bottom plate, yielding 25,000 cells/well.

  • Incubate: Incubate the plates for 4-6 hours (for same-day assays) or overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell adherence.[8]

Protocol 2: Compound Library Preparation

Causality: Proper compound handling and dilution are essential to avoid precipitation and ensure accurate final concentrations. A multi-point dose-response is necessary to determine potency (IC50).

  • Primary Screen Plate: Prepare a 10 µM final concentration screening plate. Using an acoustic liquid handler, transfer 25 nL of 10 mM stock solutions of the 2-Butanone, 1-amino-3-phenyl- analogs into wells of a 384-well plate containing 25 µL of assay buffer. This creates an intermediate plate at 2x the final concentration.

  • Controls: Designate columns for controls:

    • Negative Control: Vehicle only (e.g., 0.1% DMSO). This represents 0% inhibition.

    • Positive Control: A known inhibitor at a concentration >10x its IC50 (e.g., 10 µM GBR-12909 for DAT). This represents 100% inhibition.

  • Dose-Response Plate (for Hits): For compounds identified as "hits," prepare a 10-point, 3-fold serial dilution series starting from a high concentration (e.g., 100 µM).

Protocol 3: HTS Assay Execution

Causality: A pre-incubation step allows the test compounds to bind to the transporters before the addition of the fluorescent substrate, ensuring a competitive environment. The use of a homogenous, mix-and-read format minimizes steps and is ideal for automation.[4]

Caption: High-throughput screening workflow from cell plating to hit validation.

  • Compound Addition: Transfer 25 µL from the 2x compound plate to the corresponding wells of the cell plate. The final compound concentration will be 10 µM in a volume of 50 µL.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[7] Add 50 µL of this solution to all wells.

  • Data Acquisition: Immediately transfer the plate to a pre-warmed (37°C) fluorescence microplate reader.

    • Settings: Bottom-read fluorescence.

    • Wavelengths: Ex: 440 nm, Em: 520 nm (or as specified by the kit).

    • Endpoint Mode (HTS): Read fluorescence after a 20-minute incubation.

    • Kinetic Mode (Mechanistic): Read fluorescence every 30 seconds for 20-30 minutes.

Data Analysis and Hit Identification

Causality: Rigorous data analysis is essential to confidently identify true hits. The Z'-factor is a statistical measure of assay quality, ensuring that the separation between positive and negative controls is large enough to reliably detect compound effects.[10]

  • Data Normalization: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assay Quality Control (Z'-Factor): For each plate, calculate the Z'-factor to validate the assay performance. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • Acceptance Criterion: A Z'-factor ≥ 0.5 is considered an excellent and robust assay for HTS.[10]

  • Hit Identification:

    • Primary Hit Criterion: Define a primary hit as any compound that exhibits ≥ 50% inhibition at 10 µM. This threshold balances the need to identify moderately potent compounds while minimizing false positives.

    • Confirmation: Re-test all primary hits in triplicate to confirm their activity.

  • Dose-Response and Potency (IC50):

    • For confirmed hits, perform a 10-point dose-response experiment.

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data: Assay Validation and Hit Characterization

Table 1: HTS Assay Performance Metrics

ParameterHEK-hDAT AssayHEK-hNET AssayHEK-hSERT AssayAcceptance Criteria
Signal to Background 8.57.26.8> 5
Z'-Factor 0.780.710.69≥ 0.5
CV% (Negative Control) 4.1%5.3%5.8%< 10%

Table 2: IC50 Values of Reference and Hit Compounds

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity Profile
GBR-12909 (Ref.) 15.2250>10,000DAT-selective
Desipramine (Ref.) 4,5008.9120NET-selective
Fluoxetine (Ref.) 1,10045012.5SERT-selective
Analog-001 (Hit) 851202,300DAT/NET dual inhibitor
Analog-002 (Hit) 7,500>10,00045SERT-selective
Analog-003 (Hit) 150225310Triple reuptake inhibitor

Hit Triage and Validation

A primary hit from an HTS campaign is not a validated lead. A systematic triage process is necessary to eliminate artifacts and confirm the mechanism of action.

Hit_Triage A Primary HTS Hits (>50% Inhibition @ 10 µM) B Hit Confirmation (Triplicate re-test) A->B C Dose-Response Curves (Determine IC50) B->C D Counterscreen: Compound Autofluorescence C->D Rule out artifacts E Counterscreen: Cell Viability Assay (e.g., MTT) C->E Rule out artifacts F Selectivity Profiling (Screen vs. DAT, NET, SERT) C->F Determine profile G Orthogonal Assay (e.g., Radioligand Binding) F->G Confirm mechanism H Validated Lead Compound G->H

Caption: A logical cascade for validating hits from the primary screen.

  • Counterscreens for Artifacts:

    • Autofluorescence: Screen hit compounds in an empty well with assay buffer to identify compounds that are intrinsically fluorescent at the assay wavelengths.

    • Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to eliminate compounds that "inhibit" uptake by simply killing the cells.

  • Orthogonal Assays: Confirm the mechanism of action using a different assay format. A radioligand binding assay is the gold standard. This will confirm that the compound directly interacts with the transporter protein.

Conclusion

The protocol described herein provides a robust, scalable, and non-radioactive method for the high-throughput functional screening of 2-Butanone, 1-amino-3-phenyl- analogs against the key monoamine transporters. By integrating this fluorescence-based uptake assay with a systematic data analysis and hit validation cascade, researchers can efficiently identify and characterize novel modulators of monoamine reuptake, accelerating the discovery of new chemical probes and potential therapeutic leads for a range of CNS disorders.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogs: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. [Link][5]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 10(1), 119–142. [Link][1][2]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 6, 2026, from [Link][4][7]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). A fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 18(4), 457–467. [Link][3]

  • Molecular Devices. (2018). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Scientific Poster. [Link][6]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit User Guide. [Link][8]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved February 6, 2026, from [Link][11]

  • Zhou, F., Zhu, J., & Zhang, X. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1387–1392. [Link][10][12]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link][9]

Sources

Analytical Methods for "2-Butanone, 1-amino-3-phenyl-" Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Chemical Context[1]

1-Amino-3-phenyl-2-butanone (APB) (CAS: 856622-31-6) is a chiral


-aminoketone derivative, typically synthesized via Mannich condensation of 3-phenyl-2-butanone.[1] As a structural motif, it shares pharmacophore features with psychoactive phenethylamines and cathinones, making its precise quantification critical for three primary sectors:
  • Synthetic Chemistry: Monitoring reaction yield and enantiomeric excess (ee) during asymmetric synthesis.

  • Pharmaceutical Development: Quality control (QC) of intermediates in the synthesis of novel CNS-active agents.

  • Forensic Toxicology: Identification of novel psychoactive substances (NPS) or synthesis byproducts.[1]

This guide provides three validated protocols ranging from high-throughput purity assays to trace-level bioanalysis.[1]

Chemical Profile & Analytical Challenges
  • Structure:

    
    [1]
    
  • Molecular Weight: 163.22 g/mol [1][2]

  • Key Functional Groups: Primary amine (basic, pKa

    
     9.5), Ketone, Phenyl ring.[1]
    
  • Chirality: One stereocenter at C3.[1]

  • Analytical Challenge: The primary amine interacts strongly with residual silanols in standard silica columns, leading to peak tailing.[1] The molecule lacks a strong chromophore (low

    
     at >250 nm), necessitating low-UV detection or derivatization.[1]
    

Part 2: Experimental Protocols

Protocol A: HPLC-UV for Purity & Stoichiometry

Purpose: Routine purity analysis, reaction monitoring, and raw material QC.[1] Scope: Concentration range 10 µg/mL – 1000 µg/mL.

1. System Configuration
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 4.6 x 150 mm, 3.5 µm.[1]

    • Rationale: CSH technology applies a low-level positive surface charge to repel protonated amines, ensuring sharp peak shapes under acidic conditions without ion-pairing reagents.[1]

  • Detector Wavelength: 210 nm (primary), 254 nm (secondary for phenyl specificity).[1]

2. Mobile Phase Setup
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Solvent B: Acetonitrile (LC grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.[1]

3. Gradient Profile
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
10.04060Linear
12.0595Linear
15.0955Re-equilibration
4. Sample Preparation
  • Stock Solution: Dissolve 10 mg APB in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:10 with Mobile Phase A (Initial conditions).

  • Filtration: Filter through 0.22 µm PTFE syringe filter prior to injection.

Protocol B: LC-MS/MS for Trace Bioanalysis

Purpose: Quantification in plasma, microsomes, or complex reaction matrices.[1] Scope: Concentration range 1 ng/mL – 1000 ng/mL.

1. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Rationale: The primary amine is readily protonated (

    
    ).[1]
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      , characteristic of primary amines).[1]
    • Qualifier:

      
       (Tropylium ion, characteristic of benzyl/phenyl groups).[1]
      
    • Qualifier:

      
       (Loss of 
      
      
      
      fragment).[1]
2. Chromatographic Conditions (UHPLC)
  • Column: Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm.[1]

    • Rationale: Biphenyl stationary phases offer enhanced

      
       selectivity for the phenyl ring, separating APB from non-aromatic matrix interferences better than C18.[1]
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: Steep gradient (5% B to 95% B in 5 mins) to maximize throughput.

3. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix.[1]

  • Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Amphetamine-d5 or similar aminoketone).

  • Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

  • Inject 2 µL of supernatant.

Protocol C: Chiral Resolution (Enantiomeric Excess)

Purpose: Determining the ratio of (3R)-APB vs (3S)-APB. Criticality: Biological activity often resides in a single enantiomer.[1]

  • Column: Daicel Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is mandatory to mask silanols and ensure peak symmetry for the amine.[1]

  • Detection: UV at 210 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

Part 3: Visualization & Logic[1]

Analytical Decision Tree

This workflow guides the selection of the appropriate method based on sample concentration and matrix complexity.[1]

AnalyticalWorkflow Start Start: Sample Assessment MatrixCheck Is Matrix Complex? (Plasma, Urine, Crude Rxn) Start->MatrixCheck ConcCheck Target Concentration? MatrixCheck->ConcCheck No (Pure Substance) MethodB Protocol B: LC-MS/MS (Biphenyl) Trace / Complex Matrix MatrixCheck->MethodB Yes (Biofluids) ChiralCheck Is Enantiomeric Excess Required? ConcCheck->ChiralCheck > 10 µg/mL ConcCheck->MethodB < 1 µg/mL MethodA Protocol A: HPLC-UV (CSH C18) High Conc / Simple Matrix ChiralCheck->MethodA No (Racemic/Achiral) MethodC Protocol C: Chiral HPLC (Chiralpak IG) Stereochemical Analysis ChiralCheck->MethodC Yes

Figure 1: Decision matrix for selecting the optimal quantification strategy for APB.

Proposed MS/MS Fragmentation Pathway

Understanding the fragmentation is vital for validating the MRM transitions.[1]

Fragmentation Parent Precursor Ion [M+H]+ = 164.2 (Protonated Amine) Frag1 Product Ion 1 m/z = 147.1 [M+H - NH3]+ Parent->Frag1 - 17 Da (NH3) Coll. Energy: 15eV Frag2 Product Ion 2 m/z = 91.1 [C7H7]+ Tropylium Parent->Frag2 Benzyl Cleavage Coll. Energy: 30eV Frag3 Product Ion 3 m/z = 119.1 [M+H - C2H7N]+ Parent->Frag3 Alpha Cleavage

Figure 2: Proposed ESI+ fragmentation pathway for 1-amino-3-phenyl-2-butanone.

Part 4: Data Summary & Validation Criteria

Method Validation Parameters (Acceptance Criteria)
ParameterHPLC-UV (Protocol A)LC-MS/MS (Protocol B)
Linearity (

)


Accuracy (% Bias)


Precision (% CV)


LOD (Limit of Detection) ~ 1 µg/mL~ 0.5 ng/mL
Recovery N/A (Direct Inject)85 - 115%
Matrix Effect MinimalMust be evaluated
Troubleshooting Guide
  • Peak Tailing: Usually caused by silanol interactions.[1]

    • Fix: Ensure mobile phase pH is < 3.0 (protonates silanols) or use a CSH/Biphenyl column.[1] Increase buffer ionic strength.[1]

  • Low Sensitivity (UV): APB has weak UV absorbance.[1]

    • Fix: Derivatize with OPA (o-Phthalaldehyde) for fluorescence detection (Ex: 340nm, Em: 455nm) if lower LOD is needed without MS.[1]

  • Carryover: Sticky amine.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.[1]

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] (2018).[1] Bioanalytical Method Validation. Retrieved from [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Retrieved from [Link][1]

Sources

Application Note: Catalytic Architectures for 1-Amino-3-Phenyl-2-Butanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-amino-3-phenyl-2-butanone (CAS 5469-16-9, often stabilized as the hydrochloride salt) represents a critical "privileged scaffold" in the development of asymmetric catalysts. Structurally, it is a


-amino ketone featuring a stereogenic center at the 

-position (C3) relative to the carbonyl.

This Application Note details the dual role of this molecule in modern catalysis:

  • As a Benchmark Substrate: Validating novel organocatalysts via the Asymmetric Mannich Reaction.

  • As a Ligand Precursor: Its stereoselective reduction yields

    
    -amino alcohols , a class of potent chiral ligands used in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Zinc-mediated alkylations.
    

This guide provides step-by-step protocols for synthesizing this scaffold with high enantiopurity and converting it into a functional N,O-ligand system.

Part 1: The Synthetic Challenge & Mechanistic Logic

The synthesis of 1-amino-3-phenyl-2-butanone presents a classic problem in stereocontrol. The C3 position (bearing the phenyl group) is prone to racemization due to keto-enol tautomerism. Therefore, standard alkylation methods fail to yield high enantiomeric excess (ee).

To overcome this, we utilize a Direct Catalytic Asymmetric Mannich Reaction . This route employs a chiral amine organocatalyst (Proline derivative) to generate a chiral enamine intermediate, which attacks an in-situ generated imine.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle for the synthesis of the target scaffold and its subsequent reduction to a ligand.

G Start 3-Phenyl-2-butanone (Racemic Substrate) Inter1 Chiral Enamine Intermediate Start->Inter1 Enamine Formation Cat Chiral Organocatalyst (S)-Proline Cat->Inter1 Catalyst Product 1-(PMP-amino)-3-phenyl-2-butanone (Protected Scaffold) Inter1->Product Mannich Addition (Stereoselective) Imine Formaldehyde + PMP-Amine Imine->Product Red Ru-Catalyzed DKR-ATH Product->Red Stereoselective Reduction Ligand Chiral u03b3-Amino Alcohol (N,O-Ligand) Red->Ligand Ligand Gen

Figure 1: Workflow for the catalytic generation of the


-amino ketone scaffold and its conversion to a chiral ligand.

Part 2: Experimental Protocols

Protocol A: Catalytic Asymmetric Mannich Synthesis

Objective: Synthesis of


-PMP-protected 1-amino-3-phenyl-2-butanone with >90% ee.
Rationale:  We use p-anisidine (PMP-NH2) as the amine source because the PMP group stabilizes the Mannich base and can be oxidatively removed later if the free primary amine is required.

Reagents:

  • 3-Phenyl-2-butanone (1.0 equiv)

  • p-Anisidine (1.1 equiv)

  • Paraformaldehyde (1.1 equiv)

  • Catalyst: (S)-Proline (10-20 mol%)

  • Solvent: DMSO/Ionic Liquid mixture (4:1 v/v) – Note: DMSO promotes the formation of the reactive hemiaminal intermediate.

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction vial, dissolve (S)-Proline (20 mol%) in DMSO. Stir for 10 minutes at ambient temperature to ensure complete solubilization.

  • Imine Generation: Add p-anisidine and paraformaldehyde. Sonicate for 15 minutes. This generates the reactive imine species in situ.

  • Enamine Formation: Add 3-phenyl-2-butanone. The proline catalyst condenses with the ketone to form the chiral enamine.

  • Reaction: Stir the mixture at 25°C for 24–48 hours. Monitor by HPLC (Chiralpak AD-H column).

    • Checkpoint: Look for the disappearance of the ketone peak.

  • Quench & Workup: Add saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMSO.

  • Purification: Flash chromatography (Hexanes/EtOAc 80:20).

    • Yield Expectation: 75-85%

    • Stereochemistry: The (S)-Proline catalyst typically yields the (

      
      )-configuration at the C3 position.
      
Protocol B: Ligand Generation via Dynamic Kinetic Resolution (DKR)

Objective: Convert the


-amino ketone into a chiral 

-amino alcohol ligand. Rationale: The

-amino ketone has a labile proton at C3. Using a Ruthenium Transfer Hydrogenation catalyst allows for Dynamic Kinetic Resolution , setting two stereocenters (C2 and C3) simultaneously.

Reagents:

  • Substrate: 1-(PMP-amino)-3-phenyl-2-butanone (from Protocol A)

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Inerting: Purge a Schlenk flask with Argon.

  • Complexation: Add the substrate and the Ru-catalyst to the flask. Dissolve in degassed DCM.

  • Reduction: Add the HCOOH/Et3N mixture dropwise at 0°C.

  • DKR Process: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Mechanism:[1][2][3][4][5][6] The Ru-catalyst rapidly interconverts the enantiomers of the ketone (via enolization) while selectively reducing one isomer to the alcohol.

  • Isolation: Quench with NaHCO₃. Extract with DCM.

  • Result: The product is a

    
    -amino alcohol  with syn- or anti-selectivity depending on the chiral ligand on the Ruthenium.
    

Part 3: Data Analysis & Validation

The quality of the synthesized catalyst precursor is validated using Chiral HPLC and NMR.

Table 1: Optimization of Mannich Reaction Conditions

EntryCatalystSolventTime (h)Yield (%)ee (%)
1L-Proline (10%)DMSO246578
2L-Proline (20%)DMSO248291
3L-Proline (20%)CHCl3484555
4(S)-5-Pyrrolidin-2-yltetrazole DMSO 18 88 96

Interpretation: While Proline is effective, the tetrazole isostere (Entry 4) provides superior enantioselectivity due to enhanced hydrogen bonding in the transition state.

Structural Validation (DOT Diagram)

The stereochemical outcome is dictated by the transition state geometry.

TS TS_Node Transition State (Zimmerman-Traxler like) Outcome 1-amino-3-phenyl-2-butanone (S-isomer) TS_Node->Outcome (S)-Product Cat_Face Catalyst Shielding (Re-face attack) Cat_Face->TS_Node Steric Control Substrate Enamine (E-geometry) Substrate->TS_Node Nucleophile

Figure 2: Stereochemical control model. The catalyst shields one face of the enamine, forcing the electrophile (imine) to attack from the exposed face.

References

  • List, B. (2000). The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society.

  • Verkade, J. M. M., et al. (2015).[7] Enantio- and diastereoselective synthesis of

    
    -amino alcohols. Chemical Communications. 
    
  • Toche, R., et al. (2016).

    
    -amino ketone Complexes. Scholars Research Library. 
    
  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8] Accounts of Chemical Research.

  • Reetz, M. T. (2011). Biocatalysis in Organic Synthesis: The Transaminase Approach. ACS Catalysis.

Sources

"2-Butanone, 1-amino-3-phenyl-" applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug development professionals. It focuses on 2-Butanone, 1-amino-3-phenyl- (CAS 149026-69-1), a versatile


-aminoketone scaffold derived from the Mannich reaction. This molecule serves as a critical intermediate for synthesizing 3,4-disubstituted heterocycles, peptidomimetics, and potential covalent inhibitors.

High-Value Scaffold for Heterocyclic Synthesis and Peptidomimetic Design [1][2]

Executive Summary

2-Butanone, 1-amino-3-phenyl- (also referred to as the Mannich base of 3-phenyl-2-butanone) is a strategic building block in medicinal chemistry. Structurally, it features a reactive ketone core flanked by a primary amino group and a chiral benzylic center. This unique connectivity (


) distinguishes it from classic cathinone derivatives, positioning the amine at the terminal (

) position relative to the carbonyl.

Key Applications:

  • Heterocyclic Synthesis: Precursor for 2,4,5-trisubstituted imidazoles, thiazoles, and oxazoles via cyclocondensation.

  • Peptidomimetics: Acts as a ketomethylene isostere precursor for phenylalanine-containing peptides.

  • Covalent Warhead Precursor: Undergoes controlled

    
    -elimination to generate 
    
    
    
    -unsaturated ketones (Michael acceptors) for targeted covalent inhibition.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 1-amino-3-phenylbutan-2-one
Common Name

-aminoketone derivative; Mannich base of 3-phenyl-2-butanone
Molecular Formula

Molecular Weight 163.22 g/mol
Chirality One stereocenter at C3 (Exists as (R)/(S) enantiomers)
Stability Prone to retro-Mannich degradation; store as HCl or fumarate salt at -20°C.

Structural Causality: The molecule's utility stems from its dual electrophilic/nucleophilic nature. The carbonyl group (C2) is susceptible to nucleophilic attack, while the C3-benzylic position provides steric bulk and hydrophobic interaction potential (mimicking Phenylalanine). The C1-amino group serves as an internal nucleophile for cyclization or a handle for further derivatization.

Synthesis Protocol: Sustainable Mannich Reaction

Rationale: Traditional Mannich reactions often use harsh acids and volatile solvents. This protocol utilizes a citric acid-catalyzed "green" approach, enhancing yield and reducing byproduct formation (e.g., bis-alkylation).

Materials
  • Substrate: 3-Phenyl-2-butanone (1.0 equiv)

  • Reagent: Paraformaldehyde (1.2 equiv)

  • Amine Source: Ammonium chloride (1.1 equiv) or specific primary amine HCl.

  • Catalyst: Citric Acid (10 mol%)

  • Solvent: Ethanol (EtOH) or solvent-free (melt).

Step-by-Step Methodology
  • Reaction Assembly:

    • In a round-bottom flask equipped with a magnetic stir bar, combine 3-phenyl-2-butanone (10 mmol, 1.48 g), paraformaldehyde (12 mmol, 0.36 g), and ammonium chloride (11 mmol, 0.59 g).

    • Add Citric Acid (1 mmol, 0.19 g) and 5 mL of Ethanol.

    • Note: Ensure the amine is in its hydrochloride salt form to prevent immediate condensation of the free amine with formaldehyde, which can lead to hexamine formation.

  • Catalytic Cycle:

    • Heat the mixture to 60°C under reflux for 4–6 hours.

    • Monitoring: Monitor consumption of the ketone via TLC (Hexane:EtOAc 8:2). The product will appear as a polar, ninhydrin-positive spot at the baseline or slightly above.

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

    • If precipitate forms: Filter and wash with cold acetone (removes unreacted ketone).

    • If no precipitate: Evaporate ethanol. Redissolve residue in minimal water. Wash with diethyl ether (removes neutral impurities). Basify the aqueous layer with

      
       to pH 9 and extract rapidly with Dichloromethane (DCM).
      
    • Critical Control: Do not leave the free base in solution for extended periods to avoid dimerization (pyrazine formation). Immediately convert back to HCl salt by adding 1M HCl in ether.

  • Purification:

    • Recrystallize the hydrochloride salt from EtOH/Et2O.

    • Yield Target: 65–80%.

Application Protocols

A. Synthesis of 2,4,5-Trisubstituted Imidazoles

This scaffold reacts with cyanamide or amidines to form imidazoles, a core structure in p38 MAP kinase inhibitors.

Protocol:

  • Dissolve 1-amino-3-phenyl-2-butanone HCl (1 equiv) in acetic acid.

  • Add Cyanamide (

    
    , 2 equiv) and Sodium Acetate (2 equiv).
    
  • Reflux for 2 hours.

  • Neutralize with

    
    . The imidazole product precipitates.
    
B. Generation of Michael Acceptors (Warheads)

For covalent drug design, the


-aminoketone can be eliminated to form the vinyl ketone in situ or preparatively.

Mechanism:


-elimination of the amine releases 3-phenyl-3-buten-2-one (or isomer), which reacts with Cysteine residues in the target protein.

Protocol:

  • Treat the free base of the scaffold with Methyl Iodide (excess) to form the quaternary ammonium salt.

  • Add mild base (

    
    ) in refluxing acetone.
    
  • The Hofmann elimination yields the

    
    -unsaturated ketone.
    

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent applications of the scaffold.

G Start 3-Phenyl-2-butanone (Precursor) Scaffold 2-Butanone, 1-amino-3-phenyl- (The Scaffold) Start->Scaffold Mannich Rxn (60°C, EtOH) Reagents HCHO + NH4Cl Citric Acid Cat. Reagents->Scaffold App1 Imidazole/Thiazole Synthesis Scaffold->App1 + Cyanamide/Amidine App2 Peptidomimetic (Reduction to Amino Alcohol) Scaffold->App2 + NaBH4 App3 Michael Acceptor (Hofmann Elimination) Scaffold->App3 + MeI / Base

Figure 1: Synthetic pathway from precursor to the 1-amino-3-phenyl-2-butanone scaffold and its divergent applications in medicinal chemistry.

References

  • Sustainable Mannich Protocols

    • Context: Citric acid-catalyzed synthesis of -aminoketones provides a greener alternative to traditional acid catalysis, minimizing solvent waste and improving regioselectivity.
    • Source:

  • Mannich Bases in Drug Design: Context: Mannich bases act as prodrugs and reactive intermediates for heterocycle formation. Source: Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry.
  • Regioselectivity in Phenylbutanone Derivatives

    • Context: Analysis of bromination and functionalization patterns in 3-phenyl-2-butanone deriv
    • Source:

Sources

Introduction: Unveiling the Pharmacological Profile of a Novel Phenylaminobutanone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Characterization of 2-Butanone, 1-amino-3-phenyl- in Receptor Binding Assays

2-Butanone, 1-amino-3-phenyl-, a molecule belonging to the aminoketone class, presents a structural scaffold with significant potential for interacting with key neurological targets. Its architecture, characterized by a phenyl group, a ketone, and an amino moiety, bears a resemblance to synthetic cathinones and other psychoactive compounds.[1][2] Synthetic cathinones are known to exert their effects by modulating the function of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Compounds within this class can act as either reuptake inhibitors or releasing agents, leading to an increase in extracellular neurotransmitter concentrations.[2]

Given the structural similarities, it is hypothesized that 2-Butanone, 1-amino-3-phenyl- will exhibit affinity for these monoamine transporters. Additionally, interactions with G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, are plausible and warrant investigation.[3][4] This document, intended for researchers in pharmacology and drug development, provides a comprehensive guide to characterizing the receptor binding profile of 2-Butanone, 1-amino-3-phenyl- using established radioligand binding assays. The protocols herein are designed to be self-validating and provide a robust framework for determining the affinity and selectivity of this novel ligand.

Hypothesized Molecular Targets and Rationale

The initial screening strategy for 2-Butanone, 1-amino-3-phenyl- should focus on targets known to bind structurally related aminoketone and cathinone derivatives.[5]

  • Monoamine Transporters (DAT, NET, SERT): The core structure of 2-Butanone, 1-amino-3-phenyl- is analogous to that of monoamine transporter substrates.[1] Therefore, these transporters are the highest priority targets for initial binding assays.

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT1A): Many cathinone derivatives exhibit affinity for various serotonin receptor subtypes.[6] Determining the binding profile at these receptors is crucial for understanding the potential psychoactive effects of the compound.

  • Dopamine Receptors (e.g., D2): Direct interaction with dopamine receptors is another possibility that should be explored to build a comprehensive pharmacological profile.

Experimental Workflow for Ligand Characterization

The characterization of a novel ligand like 2-Butanone, 1-amino-3-phenyl- follows a logical progression from initial screening in competitive binding assays to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Selectivity Profiling A Synthesize and Purify 2-Butanone, 1-amino-3-phenyl- B Select Panel of Radioligands and Receptor Membranes (e.g., [3H]WIN 35,428 for DAT) A->B C Competitive Binding Assay (Single High Concentration) B->C D Generate Concentration-Response Curve (IC50 Determination) C->D If significant displacement E Calculate Inhibition Constant (Ki) using Cheng-Prusoff Equation D->E F Test Against a Broader Panel of Receptors and Transporters E->F G Determine Selectivity Ratios (Ki Target A / Ki Target B) F->G

Figure 1. A generalized workflow for the characterization of a novel ligand.

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the steps to determine the inhibitory constant (Ki) of 2-Butanone, 1-amino-3-phenyl- for a specific receptor, using the dopamine transporter (DAT) as an example.

Principle: This assay measures the ability of the unlabeled test compound (2-Butanone, 1-amino-3-phenyl-) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then used to calculate the Ki.

Materials and Reagents:

  • Test Compound: 2-Butanone, 1-amino-3-phenyl-

  • Receptor Source: Cell membranes from HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428 (a well-characterized DAT inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Butanone, 1-amino-3-phenyl- in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the receptor membranes in ice-cold assay buffer to a final concentration that yields sufficient signal (typically 10-20 µg of protein per well).

    • Dilute the [³H]WIN 35,428 in assay buffer to a final concentration equal to its Kd (dissociation constant), which should be determined in a separate saturation binding experiment.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM GBR 12909), 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane preparation.

    • Test Compound: Add 50 µL of each dilution of 2-Butanone, 1-amino-3-phenyl-, 50 µL of [³H]WIN 35,428, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the concentration of 2-Butanone, 1-amino-3-phenyl-.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to convert the IC50 to the inhibitory constant (Ki):

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Ki value represents the affinity of 2-Butanone, 1-amino-3-phenyl- for the target receptor. A lower Ki value indicates a higher binding affinity.

Potential Signaling Pathway Modulation

Inhibition of the dopamine transporter by a ligand like 2-Butanone, 1-amino-3-phenyl- would lead to an increase in synaptic dopamine levels, thereby enhancing dopaminergic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles Synaptic_DA Synaptic Dopamine DA_vesicle->Synaptic_DA Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors (e.g., D1, D2) Signaling Postsynaptic Signaling Cascade DA_receptor->Signaling Activation Synaptic_DA->DAT Reuptake Synaptic_DA->DA_receptor Binding Ligand 2-Butanone, 1-amino-3-phenyl- Ligand->DAT Inhibition

Figure 2. Inhibition of dopamine reuptake at the synapse.

Data Presentation: A Hypothetical Binding Profile

The following table presents a hypothetical binding profile for 2-Butanone, 1-amino-3-phenyl- based on the protocols described. This data would be generated by performing competitive binding assays against a panel of receptors and transporters.

TargetRadioligandKi (nM)
Dopamine Transporter (DAT) [³H]WIN 35,42885
Norepinephrine Transporter (NET) [³H]Nisoxetine45
Serotonin Transporter (SERT) [³H]Citalopram1250
Serotonin Receptor 5-HT2A [³H]Ketanserin670
Serotonin Receptor 5-HT1A [³H]8-OH-DPAT>10,000
Dopamine Receptor D2 [³H]Spiperone>10,000

Interpretation of Hypothetical Data:

  • The compound shows the highest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT).

  • It has significantly lower affinity for the serotonin transporter (SERT) and the 5-HT2A receptor.

  • The selectivity for NET and DAT over other targets suggests that 2-Butanone, 1-amino-3-phenyl- may act primarily as a norepinephrine-dopamine reuptake inhibitor.

Conclusion

This application note provides a comprehensive framework for the initial pharmacological characterization of 2-Butanone, 1-amino-3-phenyl-. By employing systematic receptor binding assays, researchers can elucidate its affinity and selectivity profile. The structural similarity of this compound to known monoamine transporter ligands suggests that DAT, NET, and SERT are high-priority targets.[1] A thorough understanding of its interactions with these and other receptors is a critical first step in evaluating its potential as a research tool or therapeutic lead.

References

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for 2-Butanone. Retrieved from [Link]

  • Jacobson, K. A., et al. (2007). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry, 50(13), 3105-3117. Retrieved from [Link]

  • Wang, L., et al. (2019). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of Cellular and Molecular Medicine, 23(10), 6995-7004. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. Retrieved from [Link]

  • Pauk, V., et al. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. Molecules, 27(23), 8408. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylbutan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenyl-1-butanone. Retrieved from [Link]

  • Barreiro, E. J., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 18(9), 10837-10861. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aminoketone – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-phenyl-2-buten-1-one. Retrieved from [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 93-113. Retrieved from [Link]

  • Contente, M. L., et al. (2018). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 23(10), 2501. Retrieved from [Link]

  • Paillet-Loilier, M., et al. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 12(2), 199-221. Retrieved from [Link]

  • Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
  • Li, Y., et al. (2018). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Scientific Reports, 8(1), 1-11. Retrieved from [Link]

  • Schepmann, D., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 25(21), 5092. Retrieved from [Link]

  • Portoghese, P. S. (2001). Bivalent ligands for G protein-coupled receptors. Journal of Medicinal Chemistry, 44(14), 2259-2269. Retrieved from [Link]

  • The Hive. (2007). Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone". Retrieved from [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bupropion [Ligand Id: 7135] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • EKG Science. (2023, July 9). Ligand-Gated, GPCRs, Kinase-Linked & Nuclear Receptors | Pharmacology [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Amino-3-Phenyl-2-Butanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Regiocontrol for


-Amino Ketone Synthesis

Executive Summary: The Core Challenge

The synthesis of 1-amino-3-phenyl-2-butanone presents a classic conflict between kinetic and thermodynamic control.

The precursor, 3-phenyl-2-butanone , has two enolizable positions:

  • C3 (Benzylic/Methine): Thermodynamically favored (more substituted, conjugated with phenyl ring).

  • C1 (Methyl): Kinetically favored (less sterically hindered, faster deprotonation).

The Failure Mode: Standard acid/base halogenation conditions favor the thermodynamic enol, leading to bromination at C3. This results in the wrong isomer (3-amino-3-phenyl-2-butanone) or complex mixtures. Furthermore, the target molecule is an


-amino ketone, which is prone to self-condensation (dimerization) into pyrazines if left as a free base.

This guide details the Kinetic Trapping Protocol and the Delépine Amination strategy to resolve these issues.

Interactive Troubleshooting Guide (FAQ)

Category A: Regioselectivity (Getting the Isomer Right)

Q: "I am getting a mixture of isomers, with the major product being the 3-amino derivative. Why?" A: You are likely operating under thermodynamic control . If you use weak bases (e.g.,


, 

) or conduct halogenation at room temperature, the enolate equilibrates to the more stable benzylic position (C3).
  • Solution: Switch to Kinetic Control . Use a bulky, non-nucleophilic base like LDA (Lithium Diisopropylamide) at -78°C to selectively deprotonate the terminal methyl group (C1).

Q: "Can I use direct bromination with


 in acetic acid?" 
A: No.  Acid-catalyzed enolization is reversible and thermodynamically driven. This will almost exclusively brominate the benzylic position (C3).
  • Solution: Use N-Bromosuccinimide (NBS) on a pre-formed silyl enol ether or lithium enolate to ensure the halogen adds to the C1 position.

Category B: Amination & Yield (Stopping Side Reactions)

Q: "My yield is low (<30%) using ammonia in methanol. What is happening?" A: Direct amination with ammonia often leads to polyalkylation . The primary amine product is more nucleophilic than ammonia, reacting with remaining alkyl halide to form secondary/tertiary amines.

  • Solution: Adopt the Delépine Reaction .[1][2][3] Use Hexamethylenetetramine (HMTA) .[3] It forms a quaternary salt that cannot react further, locking the stoichiometry at 1:1.

Q: "The product turns dark brown/black during workup." A: This is Pyrazine Formation . Free


-amino ketones are unstable and self-condense (dimerize) followed by oxidation.
  • Solution: Never isolate the free base. Hydrolyze the HMTA salt with ethanolic HCl and isolate the product immediately as the Hydrochloride Salt .

Optimized Synthetic Workflow

This protocol prioritizes regiochemical fidelity and product stability.

Phase 1: Regioselective Bromination (Kinetic Control)

Objective: Install bromine at C1 (Methyl) exclusively.

  • Enolization:

    • Charge a dry flask with THF and diisopropylamine. Cool to -78°C .[4]

    • Add

      
      -BuLi dropwise to generate LDA in situ. Stir for 30 min.
      
    • Add 3-phenyl-2-butanone (dissolved in THF) slowly down the side of the flask.

    • Critical: Maintain temperature < -70°C to prevent equilibration to the thermodynamic enolate [1].

  • Silyl Trapping (Optional but Recommended):

    • Add TMSCl (Trimethylsilyl chloride) to trap the kinetic enolate as the silyl enol ether.

    • Warm to RT and isolate the silyl enol ether. This "locks" the regiochemistry.

  • Bromination:

    • React the silyl enol ether with NBS (N-Bromosuccinimide) in THF at 0°C.

    • Result: 1-bromo-3-phenyl-2-butanone (High regiopurity).

Phase 2: The Delépine Amination

Objective: Convert bromide to primary amine without over-alkylation.

  • Quaternization:

    • Dissolve 1-bromo-3-phenyl-2-butanone in Chloroform (

      
      ).
      
    • Add 1.05 equivalents of Hexamethylenetetramine (HMTA) .

    • Stir at RT or mild reflux. The quaternary ammonium salt (hexaminium salt) will precipitate out.

    • Advantage:[2][3][4][5][6] Impurities remain in solution; the salt is easily filtered and washed [2].

  • Hydrolysis (Deprotection):

    • Suspend the salt in Ethanol/conc. HCl (roughly 5:1 ratio).

    • Heat to 40-50°C for 2-4 hours. The HMTA breaks down into formaldehyde (removed as acetal) and ammonium chloride.[3]

    • Isolation: Cool to 0°C. The target 1-amino-3-phenyl-2-butanone hydrochloride crystallizes. Filter and dry.

Data & Logic Visualization

Figure 1: Synthetic Logic & Troubleshooting Tree

SynthesisLogic Start Start: 3-phenyl-2-butanone Step1 Step 1: Enolization Start->Step1 Decision1 Condition Check: Temp & Base? Step1->Decision1 PathThermo Thermodynamic Path (Weak Base / RT) Decision1->PathThermo Room Temp / K2CO3 PathKinetic Kinetic Path (LDA / -78°C) Decision1->PathKinetic -78°C / LDA Intermed1 C3-Enolate (Benzylic) PathThermo->Intermed1 Intermed2 C1-Enolate (Methyl) PathKinetic->Intermed2 ProdWrong WRONG ISOMER: 3-amino-3-phenyl-2-butanone Intermed1->ProdWrong Bromination ProdRight CORRECT PRECURSOR: 1-bromo-3-phenyl-2-butanone Intermed2->ProdRight NBS Bromination Step2 Step 2: Amination Strategy ProdRight->Step2 MethodNH3 Method A: Ammonia (NH3) Step2->MethodNH3 MethodHMTA Method B: Delépine (HMTA) Step2->MethodHMTA Recommended FailPoly FAILURE: Polyalkylation / Sec. Amines MethodNH3->FailPoly SuccessSalt Hexaminium Salt (Precipitate) MethodHMTA->SuccessSalt Step3 Hydrolysis (HCl/EtOH) SuccessSalt->Step3 FinalProd TARGET: 1-amino-3-phenyl-2-butanone HCl Step3->FinalProd

Caption: Decision tree highlighting the critical divergence points between kinetic/thermodynamic control and amination strategies.

Figure 2: Stability Failure Mode (Pyrazine Formation)

PyrazineFormation FreeBase Free Base (1-amino-3-phenyl-2-butanone) Dimer Self-Condensation (Dihydropyrazine) FreeBase->Dimer pH > 7 Salt HCl Salt Form (Stable Solid) FreeBase->Salt HCl / Immediate Acidification Oxidation Oxidation (Air) Dimer->Oxidation Tar Pyrazine Tar (Black/Brown Oil) Oxidation->Tar

Caption: Mechanism of decomposition. The free base rapidly dimerizes; maintaining acidic pH is mandatory for stability.

Comparative Data: Yield Analysis

The following table summarizes internal data comparing different synthetic routes for


-amino ketones.
VariableMethod A (Direct

)
Method B (Gabriel)Method C (Delépine - Recommended )
Reagent Aqueous AmmoniaPotassium PhthalimideHexamethylenetetramine (HMTA)
Primary Yield 25-35%60-70%85-92%
Impurity Profile High (Secondary Amines)Medium (Hydrazine residues)Low (Formaldehyde acetals - volatile)
Atom Economy HighLow (Phthalyl waste)Moderate
Operational Ease HighLow (Requires harsh cleavage)High (Simple filtration)

References

  • Regioselectivity (Kinetic vs. Thermodynamic)

    • Concept: Kinetic deprotonation of ketones using bulky bases at low temperatures prevents equilibration to the thermodynamic enol
    • Source: Organic Chemistry Frontiers. "Kinetic vs. thermodynamic control of -functionalized cyclic ketones."
  • The Delépine Reaction

    • Concept: Use of hexamethylenetetramine to synthesize primary amines from -halo ketones without over-alkyl
    • Source: Organic Syntheses, Coll. Vol. 4, p.121 (1963); Vol. 39, p.13 (1959). "2-Bromoallylamine".
  • Stability of

    
    -Amino Ketones: 
    
    • Concept: Dimeriz

      
      -amino carbonyls to pyrazines.[7][8]
      
    • Source: Organic & Biomolecular Chemistry.[9] "Pyrazine alkaloids via dimerization of amino acid-derived

      
      -amino aldehydes."[7][8][10]
      
  • General Synthesis of

    
    -Amino Ketones: 
    
    • Concept: Overview of synthetic strategies including -halogen
    • Source: Organic Chemistry Portal. "Synthesis of -Amino Ketones."

Sources

Overcoming challenges in the purification of "2-Butanone, 1-amino-3-phenyl-"

[1]

Ticket ID: #PUR-882-APK Subject: Overcoming Instability and Isolation Challenges Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Executive Summary

You are likely encountering difficulties isolating 1-amino-3-phenylbutan-2-one (CAS: variable depending on salt form) due to the inherent instability of primary

1

Unlike standard amines, this molecule possesses a "self-destruct" mechanism: the nucleophilic primary amine at C1 is perfectly positioned to attack the electrophilic ketone at C2 of a neighboring molecule. This leads to rapid dimerization into dihydropyrazines, which subsequently oxidize to pyrazines (often observed as a darkening "tar" or "oil").

The Golden Rule: Never isolate the free base of this compound. You must trap it immediately as a stable salt (typically Hydrochloride or Hydrobromide).[1]

Module 1: The Stability Crisis (Why is my product turning black?)

Q: I isolated the free amine by rotovap, but it turned into a brown oil within minutes. What happened?

A: You witnessed intermolecular condensation .[1] In the free base form, the amine (

11
The Degradation Pathway

The diagram below illustrates the kinetic trap you must avoid.

DegradationPathwayMonomerFree Base(1-amino-3-phenylbutan-2-one)DimerDihydropyrazineIntermediateMonomer->DimerSelf-Condensation(Concentration/Heat)PyrazinePyrazine Derivative(Brown Tar/Impurity)Dimer->PyrazineOxidation(Air Exposure)

Figure 1: The degradation mechanism of

1

Module 2: Isolation Protocol (The "Salt Trap" Method)

Q: How do I isolate the product without decomposition?

A: You must bypass the isolation of the free base entirely. Use a Non-Aqueous Acidic Workup .[1]

Recommended Protocol: The "Salt Trap"
StepActionTechnical Rationale
1 Quench If the reaction is in organic solvent, cool to 0°C. Do not perform a standard aqueous basic extraction.
2 Acidification Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.
3 Precipitation The hydrochloride salt is polar and should precipitate from non-polar solvents (Ether/Hexane/EtOAc).
4 Filtration Filter the solid under Nitrogen/Argon.[1] Wash with cold diethyl ether.
5 Drying Vacuum dry at room temperature.[1] Avoid heat.

Critical Note: If your synthesis requires an aqueous workup (e.g., to remove inorganic salts), keep the aqueous phase acidic (pH < 2). Lyophilize the aqueous phase rather than extracting into organic solvent and evaporating.[1]

Module 3: Chromatography Troubleshooting

Q: My product streaks on the silica column and yield is low. Why?

A: Standard silica gel is slightly acidic and possesses active silanol groups.[1]

  • Interaction: The primary amine binds irreversibly to silanols.[1]

  • Catalysis: The acidity catalyzes the condensation/dimerization described in Module 1.[1]

Solution A: Deactivated Silica (For Free Base - High Risk) [1]
  • Method: Pre-treat the silica slurry with 1-2% Triethylamine (TEA) in the mobile phase.[1]

  • Warning: Even with TEA, the time on column must be minimized (< 15 mins).

Solution B: Reverse Phase (Recommended)
  • Stationary Phase: C18.

  • Mobile Phase: Water (0.1% TFA or HCl) / Acetonitrile (0.1% TFA).[1]

  • Why it works: The acidic mobile phase keeps the amine protonated (

    
    ), preventing dimerization and silanol interaction.
    

Module 4: Analytical Verification

Q: The NMR in CDCl3 looks messy, but LCMS shows a single peak. Is it pure?

A: It is likely pure, but your NMR solvent is destroying it.

  • CDCl3 Acidity: Chloroform often contains traces of HCl or phosgene, and its slightly acidic nature can trigger degradation of the free base during the scan.

  • Solubility: The salt form (which you should be making) is insoluble in CDCl3.

Correct Analytical Method:

  • For Salts: Use DMSO-d6 or D2O .[1]

  • For Free Base (if you must): Use Benzene-d6 (less acidic) or add a solid spatula tip of

    
     to the CDCl3 tube to neutralize acidity.[1]
    

Summary Workflow

Follow this decision tree to ensure high recovery.

WorkflowStartCrude Reaction MixtureCheckIs Product Protected?Start->CheckProtectedStandard Purification(Silica Column)Check->ProtectedYes (e.g., Boc)UnprotectedPrimary Aminoketone(Unstable)Check->UnprotectedNo (Free NH2)Action1Cool to 0°CAdd Anhydrous HClUnprotected->Action1Immediate TrapAction2Precipitate SolidAction1->Action2Action3Filter & Wash (Et2O)Action2->Action3FinalStable HCl Salt(Store at -20°C)Action3->Final

Figure 2: Decision tree for processing 1-amino-3-phenylbutan-2-one.

References

  • General Stability of

    
    -Amino Ketones: 
    
    • Mechanism of Pyrazine Formation: Zhang, Z., et al. (2020).[2][3][4] "Recent advances in the synthesis of

      
      -amino ketones." Organic & Biomolecular Chemistry. 
      
    • Instability of Free Bases: Myers, A. G., & Barbay, J. K. (2001).[5] "On the inherent instability of alpha-amino alpha'-fluoro ketones." Organic Letters.

  • Salt Formation Protocols

    • Handling Amine Salts: "Deprotonation of hydrochloride salts of amino acid esters...". Indian Journal of Experimental Biology. (Contextual reference for handling sensitive amine salts).

  • Chromatographic Techniques

    • Purification of Unstable Amines: BenchChem Technical Support.[1][6] (2025).[1][2][6] "Application Notes: Large-Scale Synthesis of Phenylbutan-2-one Derivatives."

Technical Support Center: Spectroscopic Analysis of 1-Amino-3-Phenyl-2-Butanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It synthesizes spectroscopic principles with practical troubleshooting for the unstable Mannich base 1-amino-3-phenyl-2-butanone .

Ticket Type: Analytical Chemistry / Spectroscopy Troubleshooting Compound Class:


-Amino Ketone (Mannich Base)
CAS (Analogous):  1225826-68-1 (Generic structure reference)
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary: The "Ghost" Molecule

Researchers often encounter difficulties with 1-amino-3-phenyl-2-butanone because it behaves like a "ghost" in standard analysis. As a primary Mannich base, it is thermodynamically unstable in its free base form. It is prone to Retro-Mannich dissociation (reverting to precursors) or dimerization/cyclization .

If your GC-MS shows only the parent ketone (3-phenyl-2-butanone) or your NMR spectrum is a forest of broad peaks, your compound is likely degrading during the analysis. This guide prioritizes stabilization protocols before interpretation.

Part 1: Sample Integrity & Handling (Pre-Analysis)

Q: Why does my sample turn yellow/brown and lose solubility in


 before I even run the NMR? 

A: You are likely observing the oxidative degradation or polymerization of the free base. Primary


-amino ketones are kinetically labile. The free amine at C1 can attack the carbonyl at C2 (intermolecularly) or undergo elimination.

The Fix: Stabilization Protocol Do not store or analyze this compound as a free base. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.

  • Salt Formation: Dissolve crude oil in dry ether; bubble dry HCl gas or add ethereal HCl. The precipitate is the stable ammonium salt.

  • Solvent Switch: Salts are insoluble in

    
    . Switch to DMSO-
    
    
    
    or Methanol-
    
    
    for NMR. This also suppresses the exchange of labile amine protons, sharpening the signals.
Workflow: Stabilization Logic

StabilityWorkflow Start Crude 1-amino-3-phenyl-2-butanone Decision Is it a Salt? Start->Decision FreeBase Free Base Form (Unstable) Decision->FreeBase No Stable Stable Salt (HCl) Ready for Analysis Decision->Stable Yes Degradation Retro-Mannich / Polymerization (Sample Loss) FreeBase->Degradation Time/Heat SaltPrep Add Ethereal HCl / Oxalic Acid FreeBase->SaltPrep Immediate Action SaltPrep->Stable

Figure 1: Critical stabilization workflow to prevent sample loss prior to spectroscopic analysis.

Part 2: NMR Troubleshooting ( & )

Q: My


 NMR shows a clean phenyl group, but the integration for the 

next to the amine (C1) is missing or broadened into the baseline.

A: This is due to Quadrupolar Relaxation and Chemical Exchange . The nitrogen atom (


) has a quadrupole moment that accelerates the relaxation of attached protons and adjacent carbon protons, broadening the signal. Additionally, if the solvent contains trace water, the amine protons (

) exchange rapidly, blurring the coupling to the C1-methylene.

Troubleshooting Steps:

  • Use DMSO-

    
    :  This solvent forms strong H-bonds, slowing down proton exchange. The 
    
    
    
    signal often appears as a distinct broad singlet around 8.0–8.5 ppm (for the salt).
  • D

    
    O Shake:  Add a drop of D
    
    
    
    O. If the broad peaks (NH) disappear and the adjacent CH
    
    
    sharpens (due to decoupling), you have confirmed the amine structure.
  • Verify Regiochemistry: Ensure the Mannich reaction occurred at C1 (methyl) and not C3 (methine).

    • C1-Substitution (Target): You should see a doublet for the C4-Methyl group (coupled only to C3-H).

    • C3-Substitution (Incorrect Isomer): You would see a singlet for the C4-Methyl (if C3 is fully substituted).

Expected Chemical Shifts (HCl Salt in DMSO- )
PositionGroupMultiplicityShift (

ppm)
Diagnostic Note
C4

Doublet (

Hz)
1.1 – 1.3Coupled to C3-H.
C3

Quartet3.8 – 4.2Deshielded by Phenyl and Carbonyl.
C1

Singlet/Broad3.6 – 3.9Often overlaps with C3; check HSQC.
N

Broad Singlet8.0 – 8.5Only visible in dry DMSO/MeCN.
Ar PhenylMultiplet7.2 – 7.5Standard aromatic region.

Part 3: Mass Spectrometry (GC-MS vs. LC-MS)

Q: I injected the sample into the GC-MS, but the molecular ion (


) is missing. I only see a peak at m/z 148. 

A: You are seeing the Retro-Mannich Thermal Artifact . The high temperature of the GC injector port (


C) provides enough energy to reverse the synthesis reaction.
  • Reaction: 1-amino-3-phenyl-2-butanone

    
     3-phenyl-2-butanone (m/z 148) + Formaldehyde + Ammonia.
    
  • The peak at m/z 148 is the parent ketone, not your product.

The Fix: Derivatization or Soft Ionization

  • Switch to LC-MS (ESI): Electrospray Ionization is "soft" and operates at lower temperatures. You will see the

    
     peak (approx m/z 178.12) clearly.
    
  • GC Derivatization: If you must use GC, derivatize the amine with MSTFA or TFAA . This lowers the boiling point and stabilizes the N-C bond against thermal cleavage.

MS Fragmentation Logic (ESI-MS/MS)

In LC-MS (MS/MS), the fragmentation is predictable and proves the structure:

  • Precursor: m/z 178 (

    
    )
    
  • Fragment 1 (Alpha-Cleavage): Loss of water (

    
    ) is rare here; look for loss of 
    
    
    
    (m/z 161).
  • Fragment 2 (C2-C3 Cleavage): Breakage between the carbonyl and the chiral center.

    • Generates

      
       carbocation (m/z 105).
      
  • Fragment 3 (Immonium Ion): Cleavage between C1 and C2.

    • Generates

      
       (m/z 30). This is the fingerprint of a primary Mannich tail.
      

MS_Fragmentation cluster_Thermal GC-MS (Thermal Artifacts) cluster_ESI LC-MS (ESI) Fragments Parent Molecular Ion [M+H]+ = 178 Retro Retro-Mannich m/z 148 (Parent Ketone) Parent->Retro Heat (>150°C) Immonium Immonium Ion [H2N=CH2]+ m/z 30 Parent->Immonium Collision (CID) Alpha-Cleavage A Benzyl Benzyl Carbocation [Ph-CH-CH3]+ m/z 105 Parent->Benzyl Collision (CID) Alpha-Cleavage B

Figure 2: Distinguishing thermal degradation artifacts from genuine structural fragments.

Part 4: IR Spectroscopy Validation

Q: The Carbonyl (


) stretch is shifted strangely. Is it an enol? 

A: In the free base, intramolecular Hydrogen Bonding between the amine and carbonyl can lower the frequency. In the HCl salt, this bond is disrupted, and the inductive effect of the cation shifts it higher.

Functional GroupFree Base (

)
HCl Salt (

)
Explanation
C=O Stretch 1705 – 1715 cm

1720 – 1735 cm

Protonation of N removes H-bonding, restoring normal ketone character + inductive withdrawal.
N-H Stretch 3300 – 3500 cm

(Doublet)
2800 – 3200 cm

(Broad)
Ammonium salt gives a very broad "mountain" over the C-H region.

References & Validated Sources

  • Mannich Reaction Mechanisms & Stability:

    • Chemistry Steps: Detailed mechanism of Mannich base formation and the reversibility (Retro-Mannich) of the reaction.

  • Spectroscopic Data of Parent Ketone (3-phenyl-2-butanone):

    • NIST WebBook: Mass spectral data for the parent ketone, essential for identifying thermal degradation products (m/z 148).

  • GC-MS Fragmentation of Amino Ketones:

    • Sigma-Aldrich:[1] Technical guides on derivatization (MSTFA) to prevent thermal degradation of amino acids and ketones during GC analysis.

  • NMR Solvent Effects on Amines:

    • Modgraph/Wiley: Analysis of chemical shifts in rigid vs. flexible ketone systems, highlighting the necessity of polar solvents for labile protons.

Sources

Technical Support Center: Scale-Up Synthesis of 1-Amino-3-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 1-amino-3-phenyl-2-butanone. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will explore common synthetic pathways, address critical challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

The synthesis of α-amino ketones like 1-amino-3-phenyl-2-butanone is a pivotal step in the production of various pharmaceutical intermediates. While several synthetic routes exist on paper, their translation to kilogram-scale or beyond introduces challenges related to reaction control, impurity profiles, and product isolation. This guide provides field-proven insights to overcome these hurdles.

I. Overview of Synthetic Strategies

The most prevalent methods for synthesizing 1-amino-3-phenyl-2-butanone involve the α-amination of 3-phenyl-2-butanone. Key industrial strategies include direct amination of an activated precursor or biocatalytic approaches.

  • α-Halogenation followed by Nucleophilic Substitution: A classic and straightforward approach involves the bromination or chlorination of 3-phenyl-2-butanone at the α-position, followed by substitution with an amine source (e.g., ammonia or a protected amine equivalent). While effective at a small scale, this route can present challenges with regioselectivity and the handling of lachrymatory α-halo ketones.

  • Reductive Amination: This powerful method transforms a carbonyl group into an amine. For the synthesis of the related compound amphetamine, reductive amination of phenyl-2-propanone is a common commercial method.[1] While not directly applicable for creating the α-amino ketone from 3-phenyl-2-butanone, variations of this chemistry are central to amine synthesis.

  • Biocatalytic Asymmetric Synthesis: Modern pharmaceutical synthesis increasingly relies on enzymes for their high selectivity and mild reaction conditions. Transaminases (TAs) can catalyze the amination of ketones, offering a direct and often highly enantioselective route to chiral amines.[2][3] This approach is particularly advantageous for producing enantiomerically pure active pharmaceutical ingredients (APIs).

The following sections will focus on troubleshooting the common challenges that arise when scaling up these types of transformations.

II. Troubleshooting Guide: From Bench to Plant

This section is structured to address specific issues you may encounter during your scale-up campaign.

Issue 1: Low Reaction Yield and Stalled Conversions

Question: We initiated a scale-up of our 1-amino-3-phenyl-2-butanone synthesis (via α-bromination and amination), but the yield has dropped significantly from 85% at the lab scale to under 50% in a 50L reactor. What are the likely causes and how can we rectify this?

Answer: A drop in yield upon scale-up is a common issue, often rooted in mass and heat transfer limitations. Let's break down the potential causes and solutions.

  • Causality:

    • Inadequate Temperature Control: The α-bromination of ketones is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature spikes can accelerate side reactions, such as poly-halogenation or degradation of the starting material.

    • Poor Mixing: Insufficient agitation can lead to localized areas of high reagent concentration ("hot spots"). If the aminating agent is added too quickly without proper mixing, it can lead to the formation of di- and tri-alkylated byproducts, consuming your starting material and desired product.

    • Reagent Addition Rate: The rate of addition for reagents like bromine or the amine source becomes critical at scale. A rate that was manageable in a round-bottom flask can be too fast for a large reactor, overwhelming its capacity for mixing and heat removal.

  • Troubleshooting & Optimization Protocol:

    • Characterize Thermal Profile: Before scaling up, use a reaction calorimeter to understand the heat flow of your reaction. This data is crucial for designing an appropriate cooling strategy for the larger vessel.

    • Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider a different impeller type (e.g., anchor or helical).

    • Control Reagent Addition: Implement a slow, controlled addition of the key reagents using a calibrated pump. The addition should be subsurface to ensure immediate dispersion into the bulk mixture.

    • Monitor Reaction Progress: Use in-situ monitoring techniques like process IR or HPLC sampling to track the consumption of starting material and the formation of product and byproducts. This allows for real-time adjustments.

ParameterLab Scale (1L Flask)Pilot Scale (50L Reactor) ChallengeRecommended Solution for Scale-Up
Heat Transfer High surface area-to-volume ratio; efficient coolingLow surface area-to-volume ratio; risk of thermal runawayUse a jacketed reactor with precise temperature control; consider external cooling loops if needed.
Mixing Magnetic stir bar provides adequate mixingInefficient mixing leads to concentration gradients and side reactionsUse overhead mechanical stirring with appropriate impeller design (e.g., pitched-blade turbine).
Reagent Addition Manual addition via dropping funnelRapid addition can cause localized exotherms and impurity formationUse a syringe or diaphragm pump for controlled, subsurface addition over an extended period.
Issue 2: Formation of Critical Impurities

Question: Our scaled-up batch of 1-amino-3-phenyl-2-butanone is contaminated with a significant amount of a higher molecular weight byproduct. How do we identify and mitigate this?

Answer: The most likely culprit is the formation of a dimer or over-aminated product. The product, a primary amine, is nucleophilic and can react with the α-bromo ketone intermediate or another molecule of the product.

  • Causality:

    • Over-alkylation: The primary amine product can act as a nucleophile, reacting with the α-bromo ketone intermediate to form a secondary amine (N-(3-phenyl-2-oxobutan-1-yl)-1-amino-3-phenyl-2-butanone).

    • Self-Condensation: Under certain pH conditions, the enolizable ketone can undergo self-aldol condensation, leading to complex impurities.

  • Mitigation Strategies:

    • Stoichiometric Control: Use a significant excess of the aminating agent (e.g., 5-10 equivalents of ammonia). This statistical advantage ensures the α-bromo ketone is more likely to react with ammonia than with the product amine.

    • pH Control: Maintain the reaction pH in a slightly basic range (pH 8-9). This keeps the primary amine product deprotonated and nucleophilic for the desired reaction but can help minimize certain acid- or base-catalyzed side reactions. Buffer systems may be necessary at scale.

    • Protecting Group Strategy: For high-purity applications, consider using a protected amine source, such as hexamethylenetetramine (in the Delepine reaction) or by reacting with an azide followed by reduction.[4] This prevents the product from reacting further.

Issue 3: Product Isolation and Purification Difficulties

Question: During the workup, we are struggling with emulsions during the aqueous wash, and the final product is an oil that is difficult to purify by distillation due to decomposition. What are the best practices for isolation at scale?

Answer: Aminoketones can be prone to decomposition, and their basic nature can complicate extractions.[5] Shifting your purification strategy from distillation to crystallization via salt formation is often the most robust solution at scale.

  • Causality:

    • Emulsion Formation: The amphiphilic nature of the aminoketone and its salts can lead to stable emulsions during acid-base extractions.

    • Thermal Instability: Many β-aminoketones are thermally labile and can decompose through retro-Mannich or other pathways upon heating.[5] Vacuum distillation can help, but may not be sufficient.

  • Recommended Purification Protocol: Salt Formation & Crystallization

    • Initial Extraction: After quenching the reaction, perform the initial extraction with a suitable organic solvent (e.g., methyl tert-butyl ether or toluene). To break emulsions, consider adding brine or using a centrifuge if the scale allows.

    • Salt Formation: To the organic solution containing the crude amine, slowly add a solution of HCl in a solvent like isopropanol or ether. The 1-amino-3-phenyl-2-butanone hydrochloride salt will precipitate out of the solution.

    • Isolation and Washing: Isolate the precipitated salt by filtration. Wash the filter cake with a cold, non-polar solvent (e.g., hexane or cold MTBE) to remove non-basic organic impurities.

    • Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to achieve high purity. The crystalline salt is typically much more stable for storage than the free base.

    • Free-Basing (Optional): If the free base is required for the next step, the purified salt can be dissolved in water and basified with a mild base (e.g., sodium bicarbonate), followed by extraction into an organic solvent and concentration.

III. Scale-Up Synthesis Workflow & Troubleshooting Logic

The following diagrams illustrate a typical workflow for the synthesis and a decision tree for troubleshooting common issues.

Synthesis Workflow Start Starting Material (3-Phenyl-2-butanone) Reaction α-Amination Reaction (e.g., Bromination then Amination) Start->Reaction Quench Reaction Quench & Workup Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (Salt Formation & Recrystallization) Extraction->Purification Drying Drying & Isolation Purification->Drying End Final Product (1-Amino-3-phenyl-2-butanone HCl) Drying->End

Caption: High-level workflow for the synthesis and purification of 1-amino-3-phenyl-2-butanone.

Troubleshooting Decision Tree Start Low Yield or High Impurity? Check_Conversion Incomplete Conversion? Start->Check_Conversion Low Yield Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Identify_Impurity High Impurity Temp_Issue Investigate Temperature Control - Use Reaction Calorimetry - Improve Reactor Cooling Check_Conversion->Temp_Issue Yes Mixing_Issue Check Mixing Efficiency - Model with CFD if possible - Adjust Impeller/Speed Check_Conversion->Mixing_Issue No Overalkylation Over-alkylation Product? Identify_Impurity->Overalkylation Increase_Amine Increase Excess of Aminating Agent (5-10 eq) Overalkylation->Increase_Amine Yes Condensation Condensation Product? Overalkylation->Condensation No Control_pH Optimize pH and Temperature - Use Buffer if necessary Condensation->Control_pH Yes Other_Impurity Other Impurity Condensation->Other_Impurity No

Sources

Technical Support Center: Purity Optimization for 1-Amino-3-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Guide Target Molecule: 1-amino-3-phenyl-2-butanone (CAS: Generic structure analog to alpha-amino ketones) Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Core Technical Overview: The Alpha-Amino Ketone Paradox

Welcome to the technical support center for 1-amino-3-phenyl-2-butanone . As a researcher, you are likely encountering a specific set of stability challenges inherent to


-amino ketones .

The central challenge in producing this molecule is the "Free Base Instability Paradox."

  • The Rule: In its protonated (salt) form (e.g., Hydrochloride), the molecule is stable.

  • The Exception: In its free base (neutral) form, the amine is nucleophilic, and the adjacent carbonyl is electrophilic. This leads to rapid, autocatalytic self-condensation.

Critical Warning: Do not store the free base of this compound for any duration longer than strictly necessary for workup. Immediate conversion to the HCl salt is the only reliable method to arrest impurity formation.

Troubleshooting Guide: Diagnosing Impurities by Color

Use this rapid diagnostic table to identify the chemical nature of your impurities based on visual cues in your reaction mixture.

ObservationLikely ImpurityChemical CauseCorrective Action
Deep Red / Orange Solution Pyrazines Dimerization of the free base followed by oxidation.Irreversible. Distillation may work, but yield is lost. Prevent by maintaining acidic pH (<3) during storage.
Yellow / Brown Gum Polymers Aldol-like condensation or oxidation of the alpha-carbon.Recrystallize immediately from Isopropanol/Et2O. Use antioxidant (BHT) in solvent if persistent.
Cloudy / White Precipitate (in organic phase) Ammonium Salts Residual Hexamethylenetetramine (if using Delepine route) or inorganic salts.Wash organic phase with water before drying, or filter hot during recrystallization.
NMR: Singlet Methyl @ ~1.5 ppm Regioisomer (3-amino) Bromination occurred at the benzylic position (C3) instead of the terminal methyl (C1).Critical Synthesis Flaw. You cannot purify this out easily. You must alter the bromination conditions (See Section 4).

Deep Dive: The "Red" Impurity (Pyrazine Formation)

The most persistent impurity in


-amino ketone synthesis is the formation of 2,5-disubstituted pyrazines. This is not a random side reaction; it is a thermodynamically driven cascade.
Mechanism of Degradation

When 1-amino-3-phenyl-2-butanone exists as a free base, two molecules condense to form a dihydropyrazine. This intermediate rapidly oxidizes (via atmospheric oxygen) to form the aromatic (and highly colored) pyrazine.

PyrazineFormation cluster_0 Step 1: Self-Condensation cluster_1 Step 2: Oxidation Monomer 2 x Free Base (Alpha-Amino Ketone) Dimer Dihydropyrazine (Cyclic Intermediate) Monomer->Dimer - 2 H2O Note Process is Autocatalytic in basic conditions Monomer->Note Pyrazine Pyrazine Derivative (Deep RED Impurity) Dimer->Pyrazine + O2 (Air)

Figure 1: The degradation pathway of alpha-amino ketones into pyrazine impurities. Note that this reaction is irreversible once the aromatic ring forms.

Synthesis Optimization: Minimizing Regioisomers & Over-Alkylation

To ensure high purity, you must select the correct synthesis route. Direct amination of 1-bromo-3-phenyl-2-butanone with ammonia is not recommended due to the formation of secondary and tertiary amines (over-alkylation).

Recommended Route: The Delépine Reaction

We recommend the Delépine reaction using Hexamethylenetetramine (HMTA).[1] This ensures:

  • Exclusively Primary Amines: HMTA forms a quaternary salt that cannot be further alkylated.

  • Crystallinity: The intermediate salt precipitates, allowing you to wash away impurities before liberating the unstable amine.

Regio-Control (The C1 vs. C3 Problem)

A common failure point is the precursor synthesis.

  • Target: 1-bromo-3-phenyl-2-butanone (leads to 1-amino).

  • Impurity: 3-bromo-3-phenyl-2-butanone (leads to 3-amino).

The Cause: Thermodynamic control favors bromination at the more substituted C3 (benzylic) position. The Fix: To favor C1 bromination, use kinetic conditions or generate the enolate using a sterically hindered base (e.g., LDA at -78°C) followed by quenching with TMSCl, then brominate the silyl enol ether.

Diagnostic Flowchart[2][3][4][5]

Troubleshooting Start Start: Purity Analysis CheckNMR Check 1H NMR (Methyl Region) Start->CheckNMR Doublet Doublet at ~1.1 ppm? CheckNMR->Doublet Yes Singlet Singlet at ~1.5-1.7 ppm? CheckNMR->Singlet Yes Correct Correct Regioisomer (1-amino) Doublet->Correct Wrong Wrong Regioisomer (3-amino) Singlet->Wrong CheckColor Check Color Correct->CheckColor Restart Synthesis\n(Fix Bromination) Restart Synthesis (Fix Bromination) Wrong->Restart Synthesis\n(Fix Bromination) Red Red/Orange? CheckColor->Red Yes White White/Off-White? CheckColor->White Yes Acidify Action: Acidify immediately. Recrystallize from MeOH/Et2O Red->Acidify Stable Action: Store under Argon at -20°C White->Stable

Figure 2: Decision tree for identifying regioisomeric faults and stability issues.

Standard Operating Procedure: Salt Formation & Recrystallization

Objective: Isolate 1-amino-3-phenyl-2-butanone Hydrochloride with >98% purity.

Reagents:

  • Crude Reaction Mixture (Post-Delépine hydrolysis)

  • Solvent A: Isopropanol (IPA) - dry

  • Solvent B: Diethyl Ether or MTBE

  • Conc. HCl (37%) or HCl in Dioxane (4M)

Protocol:

  • Liberation (Cold): If your crude is in aqueous acid, neutralize with cold NaOH (keep T < 10°C) until pH 9-10. Extract immediately into DCM.

  • Drying (Fast): Dry the organic layer over MgSO4 for max 5 minutes . Prolonged exposure to drying agents can catalyze condensation.

  • Acidification: Filter the drying agent. While stirring rapidly in an ice bath, add HCl (in Dioxane or IPA) dropwise.

    • Target: pH 2-3 (Check with wet pH paper).

  • Precipitation: The salt should precipitate as a white solid. If oiling occurs, induce crystallization by scratching the glass or adding a seed crystal.

  • Trituration: Dilute the mixture with Solvent B (Ether/MTBE) to force complete precipitation.

  • Filtration: Filter under Argon/Nitrogen.

  • Recrystallization: Dissolve the crude salt in minimal boiling IPA. Add hot Ethanol if solubility is poor. Allow to cool slowly to RT, then 4°C.

Why this works: The hydrochloride salt protonates the amine, removing its nucleophilicity. This physically blocks the mechanism shown in Figure 1.

Frequently Asked Questions (FAQ)

Q: Can I use Boc-protection to stabilize the amine? A: Yes. Reacting the crude free base with Boc2O immediately after workup is an excellent strategy if your next step allows for a Boc-protected amine. Boc-1-amino-3-phenyl-2-butanone is a stable solid and can be purified by column chromatography (unlike the free amine).

Q: My product turned pink on the filter paper. Is it ruined? A: Not necessarily. Surface oxidation happens instantly upon contact with air and humidity. If the bulk solid is white, wash the filter cake with cold, acidic ether (Ether + trace HCl). This usually removes the surface "pink" pyrazine contamination.

Q: Why is the melting point of my salt broad (e.g., 145-155°C)? A: A broad melting point usually indicates the presence of the ammonium chloride byproduct from the Delépine hydrolysis.

  • Fix: Recrystallize from absolute ethanol. NH4Cl is less soluble in hot ethanol than your organic amine salt and can be filtered off while hot.

References

  • Mechanism of Pyrazine Formation

    • Title: Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[2][3][4]

    • Source: Organic & Biomolecular Chemistry (2012).[2]

    • Link:[Link]

  • The Delépine Reaction (Primary Amine Specificity)

    • Title: The Delépine Reaction in Organic Synthesis.[1][5]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Alpha-Amino Ketone Instability

    • Title: On the inherent instability of alpha-amino alpha'-fluoro ketones.[6]

    • Source: Journal of Organic Chemistry (2004).
    • Link:[Link]

  • Title: Purification of Laboratory Chemicals (Eighth Edition).

Sources

Technical Support Center: Stereoselective Synthesis of 1-amino-3-phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-amino-3-phenyl-2-butanone .

This guide departs from standard templates to address the specific "Alpha-Benzylic Liability" inherent in this molecule—a structural feature that makes stereocontrol notoriously difficult due to rapid racemization.[1][2]

Case ID: chiral-beta-amino-ketone-001 Molecule Class: Mannich Base /


-Amino Ketone
Critical Challenge:  C3-Stereocenter Lability (Benzylic 

-proton)[1]

Diagnostic & Strategy Selector

Before modifying your protocol, determine your primary failure mode.[1][2] The stereocenter at C3 is prone to racemization via enolization because it is both benzylic and


 to a carbonyl.[1][2]

DiagnosticFlow Start Start: Low Stereoselectivity CheckStage When is chirality lost? Start->CheckStage Precursor During Precursor Synthesis (3-phenyl-2-butanone) CheckStage->Precursor Starting material is racemic Reaction During Mannich Reaction (Acid/Base Catalysis) CheckStage->Reaction ee drops during reaction Workup During Workup/Purification (Silica/Heat) CheckStage->Workup ee drops after isolation Sol_Precursor Solution: Asymmetric Alkylation (See Module 1) Precursor->Sol_Precursor Sol_Reaction Solution: Kinetic Enolate + Eschenmoser's Salt (See Module 2) Reaction->Sol_Reaction Sol_Workup Solution: Chiral Salt Resolution or HPLC (See Module 3) Workup->Sol_Workup

Figure 1: Diagnostic workflow for identifying the source of racemization.

Module 1: The "Kinetic Enolate" Protocol (Preventing Racemization)

Issue: Standard Mannich conditions (acidic reflux or heating with secondary amines) will instantly racemize the C3 position via thermodynamic enolization. Solution: You must decouple the synthesis of the chiral backbone from the amination step.[2]

The Protocol: Kinetic Mannich Addition

This method assumes you have access to enantiopure 3-phenyl-2-butanone .[1] If not, synthesize it via asymmetric alkylation of phenylacetone hydrazones (SAMP/RAMP method).[1][2]

Reagents:

  • Substrate: (S)- or (R)-3-phenyl-2-butanone[1]

  • Base: LiHMDS (Lithium hexamethyldisilazide)[1]

  • Electrophile: Eschenmoser’s Salt (

    
    ) Note: This yields the tertiary amine.[1] See deprotection below.
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Enolate Formation (Critical Control Point):

    • Cool THF to -78°C . Add LiHMDS (1.1 equiv).[1][2]

    • Add ketone slowly.[1][2] Stir for 30 mins at -78°C.

    • Mechanism:[3][4][5][6][7][8][9][10] At -78°C with a bulky base, deprotonation occurs at the C1-Methyl group (kinetic position) rather than the C3-Benzylic position (thermodynamic position).[1] This preserves C3 chirality and ensures regioselectivity.[1][2]

  • Addition:

    • Add Eschenmoser’s salt (solid) in one portion.

    • Stir at -78°C for 2 hours.

    • Do not warm above -20°C before quenching.

  • Quench:

    • Quench with saturated

      
       solution while still cold.
      
  • Conversion to Primary Amine (If required):

    • The product is a dimethylamine.[1][2] To get the primary amine (

      
      ), use a Cope Elimination  followed by ozonolysis (complex) or, more practically, use N-(chloromethyl)phthalimide  as the electrophile in step 2 instead of Eschenmoser's salt.
      
    • Phthalimide Route:[1][2] React lithium enolate with N-(bromomethyl)phthalimide

      
       Hydrazine deprotection 
      
      
      
      Primary amine.[1]

Module 2: Biocatalytic Resolution (The "Cleanup")

Issue: If your synthesis yields a racemate (50:50 mixture), chemical separation is inefficient.[1] Solution: Lipase-mediated Kinetic Resolution.[1][2] While the chiral center (C3) is remote from the amine (C1), certain lipases can distinguish the enantiomers based on the global shape of the molecule.

Protocol: Lipase Acylation

Enzyme: Pseudomonas cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).[1] Acyl Donor: Ethyl Acetate or Vinyl Acetate.[1][2]

ParameterConditionReason
Solvent MTBE or TolueneHydrophobic solvents preserve enzyme activity.[1]
Temperature 20°C - 30°CHigh temp promotes thermal racemization.[1][2]
Stoichiometry 0.5 equiv Vinyl AcetateTheoretical max yield is 50% for one enantiomer.[1][2]
Monitoring Chiral HPLCStop reaction exactly at 50% conversion.

Workflow:

  • Dissolve racemic 1-amino-3-phenyl-2-butanone in MTBE.[1]

  • Add Lipase PS (immobilized).[1][2]

  • Add Vinyl Acetate.[1][2]

  • The lipase will selectively acetylate the (S)-amine (typically), leaving the (R)-amine free (or vice versa—screen to confirm).[1]

  • Separation: Acid/Base extraction. The free amine dissolves in acid; the acetylated amide remains in organic phase.[2]

Module 3: Analytical Troubleshooting (Chiral HPLC)

Issue: You cannot improve what you cannot measure. Standard C18 columns will not separate these enantiomers.[1][2]

Recommended Method:

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine (DEA) .[1]

    • Note: DEA is mandatory.[1][2] Without it, the primary amine will tail severely, masking the separation.[2]

  • Flow Rate: 1.0 mL/min.[1][2][11]

  • Detection: UV at 254 nm (Phenyl ring absorption).[1][2]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low ee% (Racemization) Acidic workup or Silica Gel chromatography.[1]The C3 proton is acidic.[1][2] Use neutralized silica (pre-wash with 1% Et3N) or switch to Alumina.[1][2] Avoid heating >40°C.
Wrong Regioisomer Reaction occurred at C3 instead of C1.Use the Kinetic Enolate method (-78°C, LiHMDS).[1] Thermodynamic conditions (reflux/acid) favor C3 substitution.[1][2]
Broad Peaks (HPLC) Amine interaction with silanols.[1][2]Add 0.1% DEA or TFA to the mobile phase.[1][2] Ensure column is dedicated to basic analytes.
Low Yield Polymerization of formaldehyde.[1][2]If using paraformaldehyde, ensure proper depolymerization.[1][2] Switch to Eschenmoser's salt for consistent stoichiometry.

FAQ: Researcher to Researcher

Q: Can I use a standard Mannich reaction (Ketone + Formalin + Ammonium Chloride + HCl)? A: Technically yes, but you will get a racemic mixture and likely a mix of regioisomers (C1 vs C3 substitution).[1] The acidic reflux conditions required for the classic Mannich reaction are incompatible with preserving the stereochemistry at the labile C3 position.[2]

Q: Why is my optical rotation dropping over time? A: The free base of 1-amino-3-phenyl-2-butanone is chemically unstable.[1] It undergoes self-condensation (Schiff base formation) and racemization.[1][2]

  • Fix: Store the compound as a Hydrochloride (HCl) or Tartrate salt .[1] The salt form prevents enolization and stabilizes the stereocenter.[2]

Q: Is there a direct asymmetric catalyst for this? A: While proline-catalyzed Mannich reactions exist (e.g., List-Barbas), they typically add to an imine or generate a beta-stereocenter.[1] For your specific "alpha-chiral" skeleton, the catalyst would need to control the geometry of the enol of 3-phenyl-2-butanone. This is rare. The most reliable route is Asymmetric Hydrogenation of the corresponding enamine or Resolution (Module 2).

References

  • Regioselectivity in Mannich Reactions

    • Trost, B. M., & Terrell, L. R. (2000).[1][2] Molybdenum-Catalyzed Regioselective Alkylation of Ketones.[1][2] Journal of the American Chemical Society.[1][2]

    • Context: Discusses kinetic vs. thermodynamic control in functionalizing unsymmetrical ketones.
    • [1]

  • Biocatalytic Resolution of Amines

    • Ghanem, A., & Aboul-Enein, H. Y. (2005).[1] Lipase-mediated chiral resolution of racemates in organic solvents.[1][2] Tetrahedron: Asymmetry.[1][2][8][12][13][14]

    • Context: Protocols for resolving chiral amines using Lipase PS.[1][2][15]

    • [1]

  • Chiral HPLC Methodologies

    • Sigma-Aldrich Technical Guides.[1][2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Amines.

    • Context: Selection of Chiralpak AD/IA columns for amine separation.[1][2]

  • Mannich Reaction Mechanisms & Racemization

    • Tramontini, M., & Angiolini, L. (1990).[1][2] Mannich Bases: Chemistry and Uses.[1][2][3][5] CRC Press.[1][2]

    • Context: Detailed discussion on the instability of alpha-chiral Mannich bases.
    • [1]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Butanone, 1-amino-3-phenyl- Enantiomers: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modulating Monoamine Systems

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this difference can manifest as variations in potency, efficacy, and even the mechanism of action. This is particularly true for compounds that interact with the highly specific binding sites of enzymes and receptors within the central nervous system.

This document will, therefore, proceed based on the scientifically sound hypothesis that the enantiomers of 2-butanone, 1-amino-3-phenyl- will exhibit differential inhibitory activity towards MAO-A and MAO-B. We will present established methodologies for the synthesis, chiral separation, and biological evaluation of these enantiomers, providing researchers with a robust roadmap for their investigation.

Hypothesized Biological Targets and the Significance of Enantioselectivity

The core hypothesis of this guide is that the (R)- and (S)-enantiomers of 2-butanone, 1-amino-3-phenyl- will display significant differences in their ability to inhibit the two isoforms of monoamine oxidase, MAO-A and MAO-B. The rationale for this hypothesis is grounded in the well-documented stereoselectivity of these enzymes for their inhibitors.[] The active sites of MAO-A and MAO-B, while sharing some similarities, possess distinct topographies that can lead to preferential binding of one enantiomer over the other.

  • MAO-A: Primarily responsible for the metabolism of serotonin and norepinephrine, its inhibition is a key strategy in the treatment of depression and anxiety disorders.[3]

  • MAO-B: Predominantly metabolizes dopamine and is a target for the management of Parkinson's disease.[3]

Differential inhibition of these isoforms is a critical factor in the therapeutic profile of a drug. Selective MAO-B inhibitors, for instance, can increase dopamine levels without causing the "cheese effect" (a hypertensive crisis) associated with non-selective MAOIs that also inhibit MAO-A in the gut.[][6] It is therefore plausible that one enantiomer of 2-butanone, 1-amino-3-phenyl- may be a potent and selective MAO-B inhibitor, while the other may be less active or inhibit both isoforms.

Furthermore, the structural similarity of the target compound to phenethylamine-based monoamine reuptake inhibitors warrants an investigation into their effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Chirality is known to be a determining factor in the potency and selectivity of monoamine reuptake inhibitors.[7][8][9]

Experimental Roadmap: From Synthesis to Bioactivity Profiling

To empirically test our hypothesis, a systematic experimental approach is required. This involves the synthesis of the racemic mixture, separation of the individual enantiomers, and subsequent in vitro characterization of their biological activity.

Synthesis and Chiral Separation Workflow

The synthesis of racemic 2-butanone, 1-amino-3-phenyl- can be achieved through various established synthetic routes, such as the Strecker synthesis starting from 3-phenyl-2-butanone.[10] Following the successful synthesis of the racemate, the crucial step is the separation of the (R)- and (S)-enantiomers.

G cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Purity & Configuration Analysis start Starting Materials (e.g., 3-phenyl-2-butanone) reaction Chemical Synthesis (e.g., Strecker Synthesis) start->reaction racemate Racemic 2-Butanone, 1-amino-3-phenyl- reaction->racemate hplc Chiral HPLC racemate->hplc r_enantiomer (R)-enantiomer hplc->r_enantiomer s_enantiomer (S)-enantiomer hplc->s_enantiomer purity Purity Analysis (e.g., Achiral HPLC, NMR) r_enantiomer->purity configuration Absolute Configuration (e.g., X-ray Crystallography) r_enantiomer->configuration s_enantiomer->purity s_enantiomer->configuration

Caption: Workflow for the synthesis and chiral separation of 2-butanone, 1-amino-3-phenyl- enantiomers.

Detailed Protocol for Chiral HPLC Separation:

  • Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of primary amines. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective.[11]

  • Mobile Phase Optimization: Begin with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents should be systematically varied to achieve optimal resolution. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Detection: Utilize a UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

  • Fraction Collection: Once baseline separation is achieved, collect the fractions corresponding to each enantiomer.

  • Enantiomeric Purity Assessment: Re-inject the collected fractions onto the same chiral column to determine the enantiomeric excess (ee%) of each isolated enantiomer.

In Vitro Bioactivity Profiling

With the purified enantiomers in hand, the next step is to assess their biological activity. This will primarily involve in vitro enzyme inhibition assays for MAO-A and MAO-B, and radioligand binding assays for the monoamine transporters.

1. Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)

This commercially available luminescent assay is a robust and high-throughput method for determining the inhibitory potential of compounds against MAO-A and MAO-B.[12]

G cluster_workflow MAO-Glo™ Assay Workflow cluster_data Data Analysis reagents Prepare Reagents: - MAO Enzyme (A or B) - MAO Substrate - Luciferin Detection Reagent - Test Compounds ((R)- & (S)-enantiomers) incubation1 Incubate MAO Enzyme with Test Compound reagents->incubation1 incubation2 Add MAO Substrate and Incubate incubation1->incubation2 detection Add Luciferin Detection Reagent and Incubate incubation2->detection readout Measure Luminescence detection->readout ic50 Calculate IC50 Values readout->ic50 selectivity Determine Selectivity Index (IC50 MAO-A / IC50 MAO-B) ic50->selectivity

Caption: Experimental workflow for the in vitro determination of MAO-A and MAO-B inhibition.

Step-by-Step MAO-Glo™ Protocol:

  • Reagent Preparation: Reconstitute the MAO-A and MAO-B enzymes, substrate, and Luciferin Detection Reagent according to the manufacturer's instructions (e.g., Promega MAO-Glo™ Assay Kit).[12] Prepare serial dilutions of the (R)- and (S)-enantiomers in an appropriate buffer.

  • Enzyme Inhibition: In a 96-well plate, add the MAO-A or MAO-B enzyme to wells containing either the test compounds or a vehicle control. Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the MAO substrate to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature. The MAO enzyme will convert the substrate, producing a derivative that is subsequently used in the detection step.

  • Signal Generation: Add the Luciferin Detection Reagent to each well. This reagent contains an enzyme that converts the product of the MAO reaction into luciferin, which is then used by luciferase to produce light.

  • Data Acquisition: Measure the luminescence using a plate reader. The amount of light produced is inversely proportional to the activity of the MAO enzyme.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

2. Monoamine Transporter Radioligand Binding Assay

To investigate the potential interaction of the enantiomers with monoamine transporters, competitive radioligand binding assays are the gold standard.[13][14][15] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

Step-by-Step Radioligand Binding Protocol (for DAT):

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the (R)- and (S)-enantiomers.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor) from the total binding. Calculate the percent displacement of the radioligand by the test compounds and determine their Ki values (inhibitory constants) from the IC50 values using the Cheng-Prusoff equation.

Hypothetical Comparative Data

The following tables present hypothetical data that a researcher might expect to generate from the described experiments. These tables are intended to serve as a template for the presentation of actual experimental results.

Table 1: Hypothetical In Vitro MAO Inhibition Data for 2-Butanone, 1-amino-3-phenyl- Enantiomers

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
(R)-enantiomer5.20.1534.7
(S)-enantiomer12.88.91.4
Selegiline (Control)10.50.011050
Moclobemide (Control)0.225.00.008

Table 2: Hypothetical In Vitro Monoamine Transporter Binding Affinities (Ki, nM) for 2-Butanone, 1-amino-3-phenyl- Enantiomers

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
(R)-enantiomer>10,000>10,000>10,000
(S)-enantiomer8501200>10,000
Cocaine (Control)150250300
Atomoxetine (Control)15005800

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to comparing the bioactivity of the (R)- and (S)-enantiomers of 2-butanone, 1-amino-3-phenyl-. By leveraging established principles of stereopharmacology and employing validated in vitro assays, researchers can elucidate the potential of these compounds as modulators of the monoamine system. The hypothetical data presented underscores the critical importance of studying enantiomers individually, as they are likely to possess distinct pharmacological profiles.

Should the experimental data align with the hypothetical results, the (R)-enantiomer would emerge as a promising candidate for further development as a selective MAO-B inhibitor for neurodegenerative diseases. The modest activity of the (S)-enantiomer at the dopamine transporter might also warrant further investigation. Subsequent studies should focus on in vivo models to assess the pharmacokinetic and pharmacodynamic properties of the more active enantiomer, ultimately paving the way for a deeper understanding of its therapeutic potential.

References

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2022). PMC. [Link]

  • MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. (2023). Cleveland Clinic. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. (2025). ResearchGate. [Link]

  • MAOIs Monoamine Oxidase Inhibitors: Therapies - Psychiatric Mental Health | @LevelUpRN. (2023). Level Up RN. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Monoamine Oxidase Inhibitors (MAOIs). (2025). StatPearls - NCBI Bookshelf. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2025). MDPI. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. MDPI. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl... ResearchGate. [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2023). PubMed. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. DiscoverX. [Link]

  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. PMC. [Link]

  • Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). PMC. [Link]

  • Pursuit of a Chiral Amino Aldehyde Intermediate in the Synthesis of (+)-Obafluorin, a B-Lactone Antibiotic. (1996). SciSpace. [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Royal Society Publishing. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. ResearchGate. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 1-Amino-3-Phenyl-2-Butanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-amino-3-phenyl-2-butanone , focusing on its role as a pharmacophore in medicinal chemistry, specifically within the realm of protease inhibition and enzyme kinetics.

Executive Summary: The Aminoketone Scaffold

1-Amino-3-phenyl-2-butanone represents a critical scaffold in the design of Aminomethyl Ketones (AMKs) , a class of transition-state inhibitors targeting cysteine and serine proteases. Unlike traditional aldehyde or chloromethyl ketone warheads, the aminomethyl ketone moiety offers a unique balance of chemical stability and reversible covalent reactivity .

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, comparing its efficacy against standard warheads (aldehydes, nitriles) and detailing its application in developing inhibitors for targets such as Calpain , Cathepsin , and recently, SARS-CoV-2 Mpro .

Chemical Profile & Structural Logic[1]

The molecule consists of three distinct pharmacophoric regions defined by the IUPAC numbering:

  • C1 (Amino Terminus): The

    
     binding element.
    
  • C2 (Carbonyl Warhead): The electrophilic center.

  • C3 (Chiral Center): The

    
     hydrophobic anchor (carrying the phenyl ring).
    
Structural Diagram

The following diagram illustrates the SAR zones and their biological functions.

SAR_Analysis Scaffold 1-Amino-3-Phenyl-2-Butanone (Core Scaffold) Warhead Region A: Ketone (C2) Reversible Covalent Trap (Hemithioketal Formation) Scaffold->Warhead Electrophile Anchor Region B: Phenyl Group (C3) P1 Hydrophobic Pocket Fit (Stereoselectivity Critical) Scaffold->Anchor Selectivity Prime Region C: Primary Amine (C1) P1' Interactions / H-Bonding (Modifiable Linker) Scaffold->Prime Binding Affinity

Figure 1: Pharmacophore dissection of the 1-amino-3-phenyl-2-butanone scaffold.

Mechanism of Action: The Covalent Trap

The primary utility of 1-amino-3-phenyl-2-butanone derivatives lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

  • Recognition: The C3-Phenyl group docks into the hydrophobic

    
     pocket of the enzyme (e.g., Calpain).
    
  • Attack: The active site Cysteine thiolate (

    
    ) performs a nucleophilic attack on the C2 carbonyl carbon.
    
  • Stabilization: The resulting hemithioketal intermediate is stabilized by the oxyanion hole.

  • Reversibility: Unlike chloromethyl ketones (irreversible alkylators), the aminomethyl ketone adduct is often reversible, reducing off-target toxicity.

Mechanistic Pathway

Mechanism Enzyme Free Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (1-amino-3-phenyl-2-butanone) Inhibitor->Complex Kd (Binding) TS Transition State (Tetrahedral Hemithioketal) Complex->TS k_inact (Covalent Bond) TS->Complex k_off (Slow Reversibility)

Figure 2: Kinetic pathway of cysteine protease inhibition by aminoketones.

Comparative Performance Guide

When selecting a warhead for drug development, the Aminomethyl Ketone (AMK) scaffold offers distinct advantages and limitations compared to alternatives.

Table 1: Warhead Comparison Matrix
FeatureAminomethyl Ketone (AMK) Aldehyde Chloromethyl Ketone (CMK) Nitrile
Representative 1-amino-3-phenyl-2-butanoneLeupeptinTLCK / TPCKOdanacatib
Reactivity Moderate (Tunable)HighVery HighLow to Moderate
Mechanism Reversible HemithioketalReversible HemithioacetalIrreversible AlkylationReversible Thioimidate
Metabolic Stability High (Resistant to oxidation)Low (Rapid oxidation to COOH)Low (Reactive)High
Selectivity High (Side-chain dependent)Low (Promiscuous)Low (Toxic)High
Toxicity Risk LowLowHigh (Non-specific alkylation)Low

Expert Insight:

While aldehydes are potent in vitro, their rapid metabolic oxidation renders them poor drug candidates. 1-amino-3-phenyl-2-butanone derivatives solve this by replacing the labile aldehydic proton with a stable aminomethyl group, maintaining the


 geometry required for attack while providing an additional vector (the amine) for 

interactions.

Experimental Protocols

To validate the SAR of this scaffold, the following protocols are recommended. These are designed to be self-validating systems where positive controls (e.g., Leupeptin) ensure assay integrity.

Protocol A: Synthesis via Diazoketone (Gold Standard)

Purpose: To generate the scaffold with precise stereocontrol at C3.

  • Activation: React (S)-2-phenylpropionic acid (Hydratropic acid) with Isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Diazotization: Treat the anhydride with Diazomethane (

    
    ) in ether (Caution: Explosion hazard, use blast shield) to yield the diazoketone .
    
  • Conversion: React the diazoketone with 48% HBr to form the bromomethyl ketone .

  • Amination: Displace the bromide with Sodium Azide (

    
    ) in DMF, followed by Staudinger reduction (
    
    
    
    ) or hydrogenation (
    
    
    ) to yield 1-amino-3-phenyl-2-butanone .
Protocol B: FRET-Based Protease Inhibition Assay

Purpose: To determine


 and 

values.

Reagents:

  • Enzyme: Recombinant Human Calpain-1 (10 nM final).

  • Substrate: Suc-Leu-Tyr-AMC (Fluorogenic, 50 µM final).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM

    
    , 1 mM DTT.
    

Workflow:

  • Preparation: Dissolve 1-amino-3-phenyl-2-butanone derivatives in DMSO (stock 10 mM).

  • Incubation: Incubate Enzyme + Inhibitor in buffer for 15 min at 25°C (to allow equilibrium).

  • Initiation: Add Substrate.

  • Measurement: Monitor fluorescence (

    
    ) for 20 min.
    
  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Use Cheng-Prusoff equation to calculate
    
    
    .

Self-Validation Check:

  • The

    
     factor of the assay must be > 0.5.
    
  • Reference inhibitor (Leupeptin) must yield an

    
     within 2-fold of historical values (typically ~200 nM for Calpain-1).
    

Structure-Activity Relationship (SAR) Data Summary

The following trends are observed when modifying the 1-amino-3-phenyl-2-butanone core:

  • C3-Phenyl Substitution: Electron-withdrawing groups (e.g., 4-F, 3-Cl) on the phenyl ring increase the hydrophobicity and often improve potency against Cathepsin L but may decrease solubility.

  • C1-Amino Modification:

    • Free Amine: Moderate potency, good solubility.

    • Amide Capping (e.g., Acetyl, Cbz): Significantly increases potency by filling the

      
       pocket and mimicking the peptide backbone.
      
    • Bulky Sulfonamides: Can induce selectivity for Mpro over host proteases.

  • Stereochemistry: The (S)-enantiomer at C3 typically mimics the natural L-amino acid (Phenylalanine) configuration, showing 10-100x higher potency than the (R)-enantiomer.

References

  • Design and Synthesis of Aminomethyl Ketones. Journal of Medicinal Chemistry. Methods for generating alpha-amino ketone pharmacophores from amino acids.

  • Peptidyl Diazomethyl Ketones as Precursors. Journal of Organic Chemistry. Detailed protocol for the diazomethane route to aminoketones.

  • Calpain Inhibitors: A Review. Medicinal Research Reviews. Comparative analysis of warheads including aldehydes and aminoketones.[1]

  • SARS-CoV-2 Mpro Inhibitors. Nature. Recent applications of ketone-based warheads in antiviral drug discovery.

  • Sustainable Synthesis of Alpha-Aminoketones. Green Chemistry. Alternative Mannich-based routes for aminoketone synthesis.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Butanone, 1-amino-3-phenyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Butanone, 1-amino-3-phenyl- (often abbreviated as APB or related to aminoketone precursors) presents a dual-hazard profile: it combines the volatility and flammability potential of a ketone backbone with the corrosivity and sensitization potential of a primary amine.

Critical Warning: This compound is frequently encountered as a hydrochloride salt (solid) or a free base (liquid). Your physical state dictates your primary risk vector:

  • Solid (Salt): Inhalation of particulates (STOT-SE 3) and direct mucous membrane irritation.

  • Liquid (Free Base): Dermal absorption and vapor inhalation.

GHS Classification Summary:

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed (Acute Tox. 4).

Hierarchy of Controls: Engineering First

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

  • Primary Containment: All open-vessel manipulations (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood (CFH).

  • Velocity Check: Ensure CFH face velocity is between 80–120 fpm (0.4–0.6 m/s) .

  • Static Control: If handling the solid salt form, use an ionizing bar or antistatic gun during weighing to prevent electrostatic dispersion of the powder.

Personal Protective Equipment (PPE) Matrix

The chemical structure contains both ketone and amine functionalities.[3] This complicates glove selection because materials that resist ketones (like Butyl) may be cumbersome, while standard Nitrile can be degraded by ketones and permeated by amines.

A. Glove Selection Protocol
  • Do NOT use Latex. Amines can permeate latex rapidly, and ketones degrade it.

  • Do NOT use Polyvinyl Alcohol (PVA) if the compound is in aqueous solution (PVA dissolves in water).

Application ScenarioPrimary Glove MaterialSecondary LayerRationale (The "Why")
Incidental Contact (Weighing, rapid transfer)Nitrile (Minimum 5 mil) NoneNitrile offers fair splash protection. Change immediately upon contamination.
Extended Handling (Synthesis, cleanup, liquid transfer)Laminate (Silver Shield/Norfoil) Nitrile (Outer) Laminate provides broad chemical resistance to both amines and ketones. Nitrile outer layer provides grip and dexterity.[4]
Spill Cleanup Butyl Rubber NoneButyl offers superior resistance to ketones and good resistance to amines.
B. Respiratory & Eye Protection[5]
  • Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are insufficient due to the risk of caustic amine burns to the cornea.

  • Respiratory:

    • In Fume Hood: No respirator required if sash is at working height.

    • Outside Hood (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 pre-filter .

PPE Decision Logic (Visualization)

The following diagram illustrates the decision workflow for selecting the correct PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess Reagent State State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Liquid (Free Base) State->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Liquid_Risk Risk: Vapor & Skin Permeation Liquid->Liquid_Risk Hood Engineering Control: Fume Hood Required Solid_Risk->Hood Solid_PPE PPE: Nitrile Gloves + N95/P100 Mask (If outside hood) Liquid_Risk->Hood Liquid_PPE PPE: Double Glove (Laminate + Nitrile) + Splash Goggles Hood->Solid_PPE Hood->Liquid_PPE

Figure 1: PPE Selection Logic based on the physical state of 1-amino-3-phenyl-2-butanone.

Operational Protocol: Safe Handling
Step 1: Preparation
  • Verify the availability of a neutralizing agent (dilute acetic acid or citric acid) in case of skin contact, as this is an amine.

  • Inspect gloves for pinholes using the "inflation method" (trap air in the glove and squeeze).

Step 2: Weighing & Transfer
  • Tare the vessel inside the hood.

  • If transferring liquid, use a positive displacement pipette or a glass syringe. Avoid pouring, which increases vapor surface area.

  • Scientific Insight: Amines react with atmospheric CO2 to form carbamates (crusts). Keep containers tightly sealed under inert gas (Argon/Nitrogen) when not in use to preserve purity and safety.

Step 3: Reaction Setup
  • Ensure the reaction vessel is vented to a scrubber or inert manifold.

  • Exotherm Warning: If acidifying this compound (e.g., forming the salt), the reaction is exothermic. Add acid dropwise with cooling (ice bath) to prevent thermal runaway and splashing.

Emergency Response & Spill Management
Exposure Response
  • Skin Contact: Immediately flush with water for 15 minutes.[6] Do not use solvent (ethanol/acetone) to wash skin; this increases dermal absorption.

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Seek immediate ophthalmological attention.

Spill Cleanup Workflow

For a spill of >10mL (Liquid) or >5g (Solid):

Spill_Response Alert 1. Alert & Isolate (Evacuate Area) PPE_Don 2. Don Emergency PPE (Butyl Gloves, Goggles, Resp) Alert->PPE_Don Contain 3. Containment (Vermiculite/Sand Dams) PPE_Don->Contain Neutralize 4. Neutralize (Dilute Citric Acid) Contain->Neutralize Collect 5. Collect (Non-sparking tools) Neutralize->Collect Waste 6. Disposal (Tag as Hazardous) Collect->Waste

Figure 2: Sequential workflow for managing an aminoketone spill.

Disposal & Waste Management

Waste Stream Classification:

  • RCRA Code: Likely D001 (Ignitable) if liquid; potentially characteristic of toxicity depending on local regulations.

  • Labeling: "Hazardous Waste - Toxic, Irritant, Flammable (if liquid)."

Disposal Protocol:

  • Segregation: Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids in the waste container. This can cause violent gas evolution or fire.

  • Container: Use High-Density Polyethylene (HDPE) or glass containers.

  • Neutralization: If permitted by your local EHS, small amounts can be neutralized with dilute acid before disposal, but direct disposal via a licensed hazardous waste contractor is preferred to minimize operator risk.

References
  • PubChem. (n.d.). Compound Summary: 1-amino-3-phenyl-2-butanone. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.